LY 344864
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22FN3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m1/s1 |
InChI Key |
GKWHICIUSVVNGX-MRXNPFEDSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Synonyms |
LY 344864 LY344864 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Mechanism of Action of LY 344864
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 344864 is a potent and selective agonist for the 5-HT1F serotonin receptor, a G-protein coupled receptor implicated in various neurological processes. This technical guide delineates the core mechanism of action of this compound in neurons, focusing on its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's neuronal effects.
Introduction
This compound is a research chemical that has been instrumental in characterizing the physiological roles of the 5-HT1F receptor.[1][2] Its high selectivity makes it a valuable tool for distinguishing 5-HT1F-mediated effects from those of other serotonin receptor subtypes.[3][4][5] This guide provides an in-depth overview of the molecular and cellular actions of this compound in the context of neuronal function.
Receptor Binding Profile and Potency
This compound exhibits high affinity and selectivity for the human 5-HT1F receptor. Its binding affinity is significantly lower for other serotonin receptor subtypes and adrenergic receptors, underscoring its utility as a selective pharmacological tool.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species |
| 5-HT1F | 6 | Human |
| 5-HT1A | 530 | Human |
| 5-HT1B | 549 | Human |
| 5-HT1D | 575 | Human |
| 5-HT1E | 1415 | Human |
| 5-HT2A | 3935 | Human |
| 5-HT2B | 1695 | Human |
| 5-HT2C | 3499 | Human |
| 5-HT7 | 4851 | Human |
| α1-adrenergic | 5060 | Rat |
| α2-adrenergic | 3690 | Rat |
Data sourced from MedchemExpress.
Table 2: Agonist Potency (EC50) of this compound
| Receptor | EC50 (nM) | Functional Assay |
| 5-HT1F | 3 | cAMP Inhibition |
Data sourced from Abcam and Tocris Bioscience.
Signaling Pathways
The primary mechanism of action of this compound is mediated through the activation of the 5-HT1F receptor, which is coupled to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that modulates neuronal excitability. Additionally, emerging evidence suggests a role for 5-HT1F receptor activation in mitochondrial biogenesis.
Primary Signaling Pathway: Inhibition of Adenylyl Cyclase
Upon binding of this compound, the 5-HT1F receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn can modulate the phosphorylation state and activity of various downstream targets, including ion channels and transcription factors, ultimately altering neuronal function.
Secondary Signaling Pathway: Mitochondrial Biogenesis
Recent studies suggest that activation of the 5-HT1F receptor by this compound can promote mitochondrial biogenesis. This is thought to occur through the activation of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis. This pathway may contribute to the neuroprotective effects observed with this compound in certain disease models.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1F receptor and other receptor subtypes.
Objective: To quantify the affinity of this compound for specific neurotransmitter receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-Serotonin).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity (EC50) of this compound at the 5-HT1F receptor by measuring its effect on cAMP levels.
Objective: To assess the ability of this compound to modulate adenylyl cyclase activity.
Materials:
-
Cells expressing the 5-HT1F receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value from the curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of this compound on the electrical properties of individual neurons.
Objective: To investigate the modulation of ion channel activity and neuronal excitability by this compound.
Materials:
-
Acutely prepared brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Microscope.
-
This compound.
Procedure:
-
Prepare brain slices or neuronal cultures.
-
Position a glass micropipette filled with intracellular solution onto the surface of a neuron.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Record baseline neuronal activity (e.g., membrane potential, firing rate, postsynaptic currents).
-
Perfuse the preparation with aCSF containing this compound.
-
Record the changes in neuronal activity in the presence of the compound.
-
Wash out the compound and record the recovery of neuronal activity.
-
Analyze the data to determine the effects of this compound on parameters such as membrane potential, input resistance, action potential firing, and synaptic transmission.
Conclusion
This compound serves as a highly selective and potent agonist for the 5-HT1F receptor. Its primary mechanism of action in neurons involves the activation of Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This cascade ultimately modulates neuronal excitability. Furthermore, emerging research points towards a role in promoting mitochondrial biogenesis, which may underlie its observed neuroprotective properties. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the broader physiological functions of the 5-HT1F receptor in the nervous system.
References
- 1. 4.5. Radioligand Binding Assay [bio-protocol.org]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GloSensor™ cAMP Assay Protocol [promega.sg]
What is the binding affinity of LY 344864 for 5-HT1F receptors
An In-Depth Technical Guide on the Binding Affinity and Functional Profile of LY344864 for the 5-HT1F Receptor
This technical guide provides a comprehensive overview of the binding characteristics and functional activity of LY344864 at the 5-HT1F receptor, tailored for researchers, scientists, and professionals in drug development.
Binding Affinity of LY344864
LY344864 is recognized as a selective and high-affinity agonist for the 5-HT1F receptor.[1][2] Its binding profile has been characterized through extensive radioligand binding assays, which demonstrate a notable selectivity for the 5-HT1F subtype over other serotonergic and non-serotonergic receptors.
Quantitative Binding Data
The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.
The table below summarizes the binding affinities of LY344864 for various human serotonin (5-HT) receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT1F | 6.0 nM [1][2] |
| 5-HT1A | 530 nM[2] |
| 5-HT1B | 549 nM |
| 5-HT1D | 575 nM |
| 5-HT1E | 1415 nM |
Data presented as the mean inhibition constant (Ki). A lower value indicates higher affinity.
Experimental Protocols
The binding affinity of LY344864 is primarily determined using competitive radioligand binding assays and its functional activity is assessed through second messenger assays.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound (LY344864) by quantifying its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of LY344864 for the 5-HT1F receptor.
Materials:
-
Receptor Source: Cell membrane preparations from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT1F receptor.
-
Radioligand: [³H]5-HT (tritiated serotonin) is commonly used for 5-HT1F receptor binding assays.
-
Test Compound: LY344864 at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl₂ or CaCl₂.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM 5-HT) to determine the amount of non-specific binding of the radioligand.
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Transfected cells are harvested, homogenized in an ice-cold buffer, and centrifuged to pellet the cell membranes containing the receptors. The pellet is then resuspended in the assay buffer.
-
Assay Setup: The assay is performed in microplates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand ([³H]5-HT), and varying concentrations of the unlabeled test compound (LY344864).
-
Incubation: The mixture is incubated, typically at room temperature, for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of LY344864 that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow of a competitive radioligand binding assay.
Functional Activity and Signaling Pathway
LY344864 acts as a full agonist at the 5-HT1F receptor, producing a functional response similar in magnitude to the endogenous ligand, serotonin.
Functional Assay: cAMP Inhibition
The functional activity of LY344864 is often determined by its ability to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger.
Objective: To measure the agonist activity of LY344864 by quantifying the inhibition of forskolin-stimulated cAMP accumulation.
Procedure:
-
Cell Culture: Stably transfected cells expressing the human 5-HT1F receptor are cultured.
-
Assay: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of LY344864.
-
Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassays.
-
Analysis: The ability of LY344864 to inhibit forskolin-stimulated cAMP production is quantified to determine its potency (EC50) and efficacy.
5-HT1F Receptor Signaling Pathway
The 5-HT1F receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon activation by an agonist like LY344864, it couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing cellular functions such as neurotransmitter release.
Caption: 5-HT1F receptor signaling pathway upon agonist binding.
References
Pharmacokinetics and Bioavailability of LY344864 in Rodents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3448664 is a selective agonist for the 5-HT1F receptor, a target of significant interest in migraine therapeutics. Understanding its pharmacokinetic profile and bioavailability in preclinical rodent models is crucial for evaluating its potential as a therapeutic agent. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of LY344864 in rodents, providing a foundational understanding for researchers in the field.
Pharmacokinetic Profile of LY344864 in Rats
The primary source of in vivo pharmacokinetic information for LY344864 in rodents comes from a study by Phebus and colleagues in 1997. The study highlights the compound's ability to penetrate the central nervous system and exert its pharmacological effect after both intravenous and oral administration[1].
Data Presentation
The following tables summarize the qualitative and conceptual pharmacokinetic parameters of LY344864 in rats based on available literature.
Table 1: Intravenous Administration of LY344864 in Rats (1 mg/kg)
| Parameter | Value/Description | Source |
| Dose | 1 mg/kg | [1] |
| Route | Intravenous | [1] |
| Plasma Concentration | Declined over time following injection. | [1] |
| Brain Cortex Concentration | Remained relatively constant for the first 6 hours post-injection. | [1] |
| Cmax (Plasma) | Not reported | - |
| Tmax (Plasma) | Not applicable (intravenous) | - |
| AUC (Plasma) | Not reported | - |
| Half-life (t½) | Not reported | - |
Table 2: Oral Administration of LY344864 in Rats
| Parameter | Value/Description | Source |
| Dose | Not specified | |
| Route | Oral | |
| Bioavailability | Sufficient for potent inhibition of dural protein extravasation, suggesting significant oral absorption. The exact percentage is not reported. | |
| Cmax | Not reported | - |
| Tmax | Not reported | - |
| AUC | Not reported | - |
Experimental Protocols
While the specific, detailed protocols for the pharmacokinetic studies of LY344864 are not fully elaborated in the available abstracts, standard methodologies for such preclinical assessments can be inferred.
Animal Models
-
Species: Rat (specific strain not always detailed, but common laboratory strains like Sprague-Dawley or Wistar are likely).
-
Health Status: Healthy, adult male rats are typically used for initial pharmacokinetic studies to minimize variability due to gender and disease state.
Drug Administration and Sample Collection
-
Intravenous (IV) Administration: LY344864 would be dissolved in a suitable vehicle (e.g., saline, DMSO) and administered as a bolus injection into a tail vein.
-
Oral (PO) Administration: The compound would be formulated as a solution or suspension and administered via oral gavage.
-
Blood Sampling: Serial blood samples would be collected at predetermined time points from a cannulated vessel (e.g., jugular vein) or via retro-orbital sinus puncture. Plasma would be separated by centrifugation.
-
Brain Tissue Sampling: At the end of the study or at specific time points, animals would be euthanized, and brain tissue (specifically the cortex) would be rapidly dissected, weighed, and homogenized for analysis.
Bioanalytical Method
-
Technique: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the standard for quantifying small molecules like LY344864 in biological matrices. This method offers the required sensitivity and selectivity.
-
Sample Preparation: Plasma and brain homogenate samples would undergo protein precipitation or liquid-liquid extraction to remove interfering substances before analysis.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical rodent pharmacokinetic study.
Signaling Pathway of 5-HT1F Receptor Agonists
Caption: Mechanism of action for 5-HT1F receptor agonists.
Conclusion
LY344864 demonstrates key characteristics of a promising drug candidate, including central nervous system penetration and oral activity in rodent models. The sustained concentration in the brain cortex following intravenous administration is a particularly noteworthy finding, suggesting a potential for prolonged target engagement in the CNS. However, the lack of publicly available, detailed quantitative pharmacokinetic data, such as Cmax, Tmax, AUC, and absolute bioavailability, limits a comprehensive assessment. Further studies detailing these parameters would be invaluable for a complete understanding of the ADME profile of LY344864 and for guiding the development of future 5-HT1F receptor agonists.
References
Investigating the Downstream Signaling Pathways of LY344864: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor.[1] Initially investigated for its potential in migraine therapy, its mechanism of action extends beyond vasoconstriction, offering intriguing possibilities in neuroprotection and the modulation of neuroinflammatory processes. This technical guide provides an in-depth exploration of the downstream signaling pathways activated by LY344864, focusing on its effects on cyclic AMP inhibition, mitochondrial biogenesis, and neuroinflammation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and harness the therapeutic potential of 5-HT1F receptor agonists.
Core Signaling Pathways of LY344864
The primary molecular target of LY344864 is the 5-HT1F receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Activation of this receptor initiates a cascade of intracellular events that ultimately dictate the cellular response.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
Upon binding of LY344864, the 5-HT1F receptor couples to inhibitory G proteins of the Gαi/o family.[2][3][4] This interaction leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels is a hallmark of 5-HT1 receptor activation and serves as a primary signaling event.[1]
Induction of Mitochondrial Biogenesis via PGC-1α
A significant downstream consequence of 5-HT1F receptor activation by LY344864 is the induction of mitochondrial biogenesis, the process of generating new mitochondria. This effect is primarily mediated by the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The precise signaling cascade linking the initial Gαi/o-cAMP pathway to PGC-1α activation is an area of ongoing research, but it represents a critical aspect of the neuroprotective potential of LY344864. Increased PGC-1α expression leads to the activation of downstream transcription factors that drive the synthesis of mitochondrial proteins and the replication of mitochondrial DNA (mtDNA).
Attenuation of Neuroinflammation
LY344864 has been shown to suppress neuroinflammatory responses. This is thought to occur through the modulation of microglial activation. Microglia, the resident immune cells of the central nervous system, can adopt different activation states. In pathological conditions, pro-inflammatory microglia can contribute to neuronal damage. The signaling pathways downstream of 5-HT1F receptor activation may shift microglia towards an anti-inflammatory phenotype, potentially by inhibiting pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.
Quantitative Data
The following tables summarize the available quantitative data for LY344864's interaction with the 5-HT1F receptor and its downstream effects.
| Parameter | Receptor | Value | Reference |
| Ki | Human 5-HT1F | 6 nM | |
| Table 1: Receptor Binding Affinity of LY344864. |
| Downstream Effect | Parameter | Observation | Reference |
| Adenylyl Cyclase Activity | Inhibition of forskolin-induced cAMP | Full agonist, similar in magnitude to serotonin | |
| Mitochondrial DNA Content | Relative mtDNA content | Significant increase in smokers and former smokers | |
| PGC-1α Expression | Protein levels | Increased in the striatum of LY344864-treated mice | |
| Table 2: Downstream Effects of LY344864. |
Note: Specific IC50 values for adenylyl cyclase inhibition and fold-changes for protein expression are not consistently reported in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments involved in investigating the downstream signaling of LY344864.
cAMP Accumulation Assay
This assay is used to determine the effect of LY344864 on adenylyl cyclase activity.
Principle: Cells expressing the 5-HT1F receptor are stimulated with forskolin to increase intracellular cAMP levels. The ability of LY344864 to inhibit this forskolin-induced cAMP accumulation is then measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Protocol Outline:
-
Cell Culture: Culture cells stably or transiently expressing the human 5-HT1F receptor in an appropriate medium.
-
Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with varying concentrations of LY344864.
-
Forskolin Stimulation: Add forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform a competitive immunoassay using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cAMP in each well and determine the IC50 value for LY344864.
Western Blotting for PGC-1α
This technique is used to quantify the expression levels of PGC-1α protein following treatment with LY344864.
Protocol Outline:
-
Cell/Tissue Lysis: Lyse cells or homogenize tissue samples treated with LY344864 or vehicle in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGC-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mitochondrial DNA (mtDNA) Quantification
This method is used to assess changes in mitochondrial biogenesis by measuring the relative amount of mtDNA compared to nuclear DNA (nDNA).
Principle: Quantitative polymerase chain reaction (qPCR) is used to amplify a specific region of the mitochondrial genome and a single-copy nuclear gene. The relative abundance of mtDNA is then calculated from the amplification data.
Protocol Outline:
-
DNA Extraction: Extract total DNA from cells or tissues treated with LY344864 or vehicle.
-
qPCR Primer Design: Design and validate qPCR primers for a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and a nuclear gene (e.g., β-actin or B2M).
-
qPCR Reaction: Set up qPCR reactions containing the extracted DNA, primers, and a suitable qPCR master mix.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. Calculate the relative mtDNA copy number using the ΔΔCt method.
Conclusion
LY344864, through its selective agonism of the 5-HT1F receptor, initiates a cascade of downstream signaling events with significant therapeutic implications. The well-established pathway of Gαi/o-mediated adenylyl cyclase inhibition provides a clear mechanism for its effects on cellular excitability. Furthermore, the emerging roles of LY344864 in promoting mitochondrial biogenesis via PGC-1α and attenuating neuroinflammation highlight its potential in the treatment of neurodegenerative and neuroinflammatory disorders. This guide provides a foundational understanding of these pathways and the experimental approaches required for their further elucidation. Continued research into the intricate molecular connections within these signaling networks will be crucial for the development of novel therapeutics targeting the 5-HT1F receptor.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The 5-HT1F Agonist LY344864: A Technical Exploration of its Inhibitory Effects on CGRP Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide integral to the pathophysiology of migraine.[1] Synthesized in the trigeminal ganglia, CGRP is released from nerve endings in the meninges upon activation of the trigeminovascular system.[2][3] This release triggers a cascade of events, including potent vasodilation of cranial blood vessels and neurogenic inflammation, which are considered key contributors to migraine pain.[2][4] Consequently, inhibiting the release of CGRP from trigeminal neurons has become a primary strategy for acute migraine treatment.
LY344864 is a potent and highly selective agonist for the serotonin 5-HT1F receptor. Unlike triptans, which act on 5-HT1B/1D receptors and carry a risk of vasoconstriction, 5-HT1F receptor agonists were developed to inhibit CGRP release without significant effects on blood vessel diameter. This technical guide provides an in-depth analysis of the mechanism of action of LY344864, focusing on its effects on CGRP release, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: 5-HT1F Receptor-Mediated Inhibition of CGRP Release
LY344864 exerts its inhibitory effect on CGRP release by activating presynaptic 5-HT1F receptors located on trigeminal ganglion neurons. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that signals through an inhibitory G-protein, Gi/o.
The binding of LY344864 to the 5-HT1F receptor initiates the following signaling cascade:
-
Gi/o Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Decreased PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in neurotransmitter release.
-
Inhibition of Exocytosis: The reduction in PKA-mediated phosphorylation, potentially coupled with direct actions of Gβγ subunits on ion channels and the exocytotic machinery, culminates in the inhibition of CGRP-containing vesicle fusion with the presynaptic membrane. This prevents the release of CGRP into the synaptic cleft and perivascular space.
The following diagram illustrates this inhibitory signaling pathway.
Quantitative Data: Inhibition of CGRP Release
| Table 1: In Vitro Inhibition of K⁺-Evoked CGRP Release by Lasmiditan | | :--- | :--- | :--- | :--- | | Tissue Source (Mouse) | Agonist Concentration | % Inhibition of CGRP Release (Mean ± SEM) | Stimulus | | Dura Mater | 100 nM | 33.3 ± 7.2% | 60 mM KCl | | Dura Mater | 1 µM | 47.3 ± 8.4% | 60 mM KCl | | Trigeminal Ganglion | 100 nM | 30.6 ± 6.5% | 60 mM KCl | | Trigeminal Ganglion | 1 µM | 45.1 ± 7.8% | 60 mM KCl | | Trigeminal Nucleus Caudalis | 100 nM | 32.5 ± 5.9% | 60 mM KCl | | Trigeminal Nucleus Caudalis | 1 µM | 48.7 ± 6.3% | 60 mM KCl |
| Table 2: In Vivo Inhibition of Neurogenic Dural Inflammation by LY344864 | | :--- | :--- | :--- | | Administration Route (Rat) | ID₅₀ (Dose for 50% Inhibition) | Model | | Intravenous (i.v.) | 0.6 ng/kg | Electrical Stimulation of Trigeminal Ganglion | | Oral (p.o.) | 1.2 ng/kg | Electrical Stimulation of Trigeminal Ganglion |
Experimental Protocols
In Vitro CGRP Release from Trigeminal Ganglion Cultures
This protocol is adapted from methodologies used to measure neuropeptide release from primary neuronal cultures.
Objective: To quantify the inhibitory effect of a test compound (e.g., LY344864) on stimulated CGRP release from cultured trigeminal ganglion neurons.
Methodology:
-
Primary Culture Preparation:
-
Trigeminal ganglia are aseptically dissected from neonatal rats.
-
Ganglia are enzymatically dissociated (e.g., using dispase and collagenase) and mechanically triturated to obtain a single-cell suspension.
-
Cells are plated on coated culture wells (e.g., poly-D-lysine and laminin) and maintained in a suitable growth medium (e.g., F-12 media supplemented with fetal bovine serum and nerve growth factor) for several days to allow for neurite outgrowth.
-
-
CGRP Release Assay:
-
Culture medium is replaced with a buffered salt solution (e.g., HEPES-buffered saline).
-
Cells are pre-incubated with various concentrations of the test compound (LY344864) or vehicle for a defined period (e.g., 30 minutes).
-
CGRP release is stimulated by adding a depolarizing agent, such as high-concentration potassium chloride (KCl, e.g., 60 mM), or a TRPV1 agonist like capsaicin (e.g., 100 nM), for a short incubation period (e.g., 10-15 minutes).
-
The supernatant (bathing solution) is collected.
-
-
CGRP Quantification:
-
The concentration of CGRP in the collected supernatant is measured using a sensitive immunoassay, such as a CGRP-specific Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
The total CGRP content of the cells can be determined by lysing the cells and assaying the lysate.
-
Stimulated release is often expressed as a percentage of total cellular CGRP or as the absolute amount (e.g., fmol/well).
-
-
Data Analysis:
-
The inhibition of stimulated CGRP release by the test compound is calculated relative to the vehicle control.
-
Dose-response curves are generated to determine potency metrics such as the IC₅₀ (half-maximal inhibitory concentration).
-
In Vivo Neurogenic Dural Inflammation Model
This protocol, often used to assess the efficacy of anti-migraine drugs, measures plasma protein extravasation in the dura mater, a downstream consequence of CGRP release.
Objective: To determine the in vivo efficacy of a test compound (e.g., LY344864) in inhibiting neurogenic inflammation.
Methodology:
-
Animal Preparation:
-
Anesthetized rats or guinea pigs are used.
-
The femoral vein is cannulated for intravenous administration of compounds and a fluorescent plasma protein marker (e.g., Evans blue dye).
-
The animal is placed in a stereotaxic frame.
-
-
Trigeminal Ganglion Stimulation:
-
A craniotomy is performed to expose the trigeminal ganglion.
-
A stimulating electrode is lowered into the ganglion.
-
-
Drug Administration and Procedure:
-
The test compound (LY344864) or vehicle is administered (e.g., intravenously or orally) at a set time before stimulation.
-
The plasma protein marker (Evans blue) is injected intravenously.
-
The trigeminal ganglion is electrically stimulated for a defined period (e.g., 5 minutes). This stimulation causes the release of CGRP and other neuropeptides from nerve endings in the dura mater.
-
-
Quantification of Plasma Extravasation:
-
After stimulation, the animal is perfused with saline to remove intravascular dye.
-
The dura mater is dissected.
-
The extravasated Evans blue dye is extracted from the dural tissue using a solvent (e.g., formamide).
-
The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.
-
-
Data Analysis:
-
The amount of extravasation in drug-treated animals is compared to that in vehicle-treated animals.
-
Dose-response relationships are established to calculate the ID₅₀ (the dose required to produce 50% inhibition of extravasation).
-
Conclusion
LY344864 is a selective 5-HT1F receptor agonist that effectively inhibits the trigeminal release of CGRP, a key mediator in migraine pathophysiology. Its mechanism of action, rooted in the Gi/o-coupled inhibition of the cAMP/PKA signaling pathway, prevents the exocytosis of CGRP from presynaptic nerve terminals. This targeted approach, validated by potent in vivo inhibition of neurogenic dural inflammation, allows for the modulation of the trigeminovascular system without the vasoconstrictive side effects associated with older classes of migraine therapies. The data and protocols presented herein underscore the utility of 5-HT1F agonism as a therapeutic strategy and provide a framework for the continued investigation of compounds like LY344864 in the field of headache and pain research.
References
- 1. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of calcitonin gene-related peptide release from rat trigeminal nucleus caudalis slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LY344864: A Selective 5-HT1F Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY344864 is a potent and selective serotonin 5-HT1F receptor agonist that was extensively studied as a potential acute treatment for migraine. Belonging to the triptan and tetrahydrocarbazolamine chemical families, its mechanism of action is centered on the activation of 5-HT1F receptors, which are expressed on trigeminal ganglion neurons. This activation is believed to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), thereby mitigating the inflammatory cascade associated with migraine headaches. Unlike other triptans that exert their effects through vasoconstriction via 5-HT1B/1D receptor agonism, LY344864 offered a novel therapeutic approach by targeting a non-vasoconstrictive mechanism. Despite promising preclinical data, LY344864 was not commercially developed for migraine. However, it remains a valuable pharmacological tool for research into the role of the 5-HT1F receptor in various physiological and pathological processes, including neuropathic pain and neurodegenerative diseases, due to its ability to induce mitochondrial biogenesis. This guide provides a comprehensive overview of the discovery, development, and pharmacological profile of LY344864.
Discovery and Development History
The quest for a migraine therapy with a better side-effect profile than the existing triptans, which are associated with cardiovascular risks due to their vasoconstrictive properties, led to the exploration of the 5-HT1F receptor as a therapeutic target. Eli Lilly and Company spearheaded the development of selective 5-HT1F receptor agonists, leading to the discovery of LY344864.
The development of LY344864 was part of a broader research program focused on identifying compounds that could inhibit neurogenic dural inflammation, a key process in migraine pathophysiology, without causing vasoconstriction.[1] Preclinical studies demonstrated the efficacy of LY344864 in animal models of migraine.[1] Despite its promising preclinical profile, the development of LY344864 for migraine was discontinued. The reasons for this have not been publicly detailed, but the focus of 5-HT1F agonist development later shifted towards other compounds, such as lasmiditan, which eventually gained FDA approval for the acute treatment of migraine.
While its journey as a migraine therapeutic was halted, LY344864 has found a second life as a research tool. Studies have revealed its ability to induce mitochondrial biogenesis, opening up new avenues of investigation for its potential use in neurodegenerative disorders like Parkinson's disease and in the management of neuropathic pain.[2]
Chemical Synthesis and Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship (SAR) study specifically for LY344864 and its close analogs is not extensively published. However, SAR studies on related compound classes, such as somatostatin analogs and apomorphine analogs, highlight the importance of specific structural motifs for receptor binding and functional activity. For LY344864, the tetrahydrocarbazole core, the dimethylamino group, and the fluorobenzamide moiety are all critical for its high affinity and selectivity for the 5-HT1F receptor. Modifications to these groups would likely impact its pharmacological profile.
Pharmacological Profile
Mechanism of Action
LY344864 is a full agonist at the human 5-HT1F receptor.[1] The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of migraine, 5-HT1F receptors are located on the presynaptic terminals of trigeminal neurons. Activation of these receptors by LY344864 is thought to inhibit the release of CGRP and other inflammatory neuropeptides, thereby preventing the vasodilation and plasma protein extravasation that contribute to migraine pain.
A secondary mechanism of action that has garnered significant interest is the induction of mitochondrial biogenesis. This process is crucial for cellular energy metabolism and is implicated in the pathophysiology of various neurodegenerative diseases and neuropathic pain.[2]
Binding Profile and Selectivity
LY344864 exhibits high affinity for the human 5-HT1F receptor with a reported Ki value of 6 nM. Its selectivity for the 5-HT1F receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.
| Receptor Subtype | Ki (µM) |
| Human 5-HT1F | 0.006 |
| Human 5-HT1A | 0.530 |
| Human 5-HT1B | 0.549 |
| Human 5-HT1D | 0.575 |
| Human 5-HT1E | 1.415 |
| Human 5-HT2B | 1.695 |
| Human 5-HT2C | 3.499 |
| Human 5-HT3A | 3.935 |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
| Human 5-HT7 | 4.851 |
| Data compiled from publicly available sources. |
Pharmacokinetic Profile
Preclinical pharmacokinetic studies of LY344864 have been conducted in rats. Following intravenous administration, plasma concentrations of LY344864 decline over time, while brain cortex levels remain relatively constant for the first 6 hours, indicating that the compound can cross the blood-brain barrier. Comparative pharmacokinetic data across different species is limited.
| Species | Route of Administration | Key Findings |
| Rat | Intravenous (1 mg/kg) | Plasma levels declined over time, while brain cortex levels were relatively constant for the first 6 hours. |
| Rat | Oral and Intravenous | Potently inhibited dural protein extravasation. |
Further studies are needed to fully characterize the pharmacokinetic profile of LY344864 in different species to support its use in preclinical research.
Key Experimental Protocols
5-HT1F Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1F receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA, is used.
-
Radioligand: A radiolabeled 5-HT1F receptor ligand, such as [3H]-LY334370, is used at a concentration near its Kd.
-
Competition: Increasing concentrations of unlabeled LY344864 are incubated with the membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of LY344864 that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
Objective: To determine the functional activity (agonist/antagonist) of LY344864 at the 5-HT1F receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured to an appropriate density.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin to induce cAMP production.
-
Treatment: Increasing concentrations of LY344864 are added to the cells.
-
Incubation: The cells are incubated for a defined period to allow for changes in cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The ability of LY344864 to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 value and efficacy.
Preclinical Migraine Model: Neurogenic Dural Inflammation
Objective: To evaluate the in vivo efficacy of LY344864 in a model of migraine.
Methodology:
-
Animal Model: Anesthetized rats or guinea pigs are used.
-
Surgical Preparation: The trigeminal ganglion is surgically exposed.
-
Drug Administration: LY344864 or vehicle is administered intravenously or orally.
-
Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.
-
Measurement of Plasma Extravasation: A dye, such as Evans blue, is injected intravenously. After a circulation period, the animal is euthanized, and the dura mater is removed.
-
Quantification: The amount of extravasated dye in the dura is quantified spectrophotometrically to assess the degree of plasma protein leakage.
-
Data Analysis: The ability of LY344864 to inhibit the stimulation-induced plasma extravasation is determined.
Visualizations
Signaling Pathway of LY344864 at the 5-HT1F Receptor
Caption: Agonist binding of LY344864 to the 5-HT1F receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of LY344864.
Logical Relationship in the Neurogenic Dural Inflammation Model
Caption: Inhibition of neurogenic inflammation by LY344864.
Conclusion and Future Directions
LY344864 was a pioneering molecule in the development of selective 5-HT1F receptor agonists for the treatment of migraine. Its discovery validated the 5-HT1F receptor as a viable non-vasoconstrictive target for migraine therapy. Although it did not reach the market for this indication, it remains an indispensable tool for researchers investigating the intricate roles of the 5-HT1F receptor in health and disease. The discovery of its ability to induce mitochondrial biogenesis has opened exciting new research avenues, particularly in the fields of neurodegeneration and chronic pain. Future research utilizing LY344864 will likely focus on elucidating the downstream signaling pathways involved in mitochondrial biogenesis and exploring its therapeutic potential in a broader range of disorders. Further disclosure of its detailed synthesis and comprehensive SAR data would significantly benefit the scientific community and accelerate research in these promising areas.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
LY 344864 as a research tool for studying serotonin receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 is a potent and selective agonist for the serotonin 1F (5-HT1F) receptor, making it an invaluable research tool for elucidating the physiological and pathological roles of this receptor subtype. Its high affinity and selectivity allow for precise investigation of 5-HT1F-mediated signaling pathways and their implications in various biological processes, particularly in the context of migraine pathophysiology and other neurological disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in key assays, and visualizations of relevant biological pathways and experimental workflows.
Core Compound Profile
This compound is a research chemical that acts as a full agonist at the 5-HT1F receptor, producing effects comparable in magnitude to serotonin itself.[1][2] It has demonstrated the ability to cross the blood-brain barrier to some extent, enabling its use in both in vitro and in vivo studies.[1][2]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at various serotonin and other neurotransmitter receptors.
Table 1: Binding Affinity (Ki) of this compound at Human Serotonin and Rat Adrenergic Receptors
| Receptor Subtype | Ki (μM) |
| Human 5-HT1F | 0.006 |
| Human 5-HT1A | 0.530 |
| Human 5-HT1B | 0.549 |
| Human 5-HT1D | 0.575 |
| Human 5-HT1E | 1.415 |
| Human 5-HT2B | 1.695 |
| Human 5-HT2C | 3.499 |
| Human 5-HT3A | 3.935 |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
| Human 5-HT7 | 4.851 |
Data sourced from Phebus et al., 1997.[1]
Table 2: In Vivo Functional Activity of this compound
| Experimental Model | Route of Administration | ID50 |
| Neurogenic Dural Inflammation (Rat) | Intravenous | 0.6 ng/kg |
| Neurogenic Dural Inflammation (Rat) | Oral | 1.2 ng/kg |
Data sourced from MedchemExpress, citing Phebus et al., 1997.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound for serotonin receptors expressed in cell membranes.
1. Membrane Preparation:
-
Homogenize frozen tissue or washed cells expressing the target receptor in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection, aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add:
-
150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).
-
50 µL of this compound at various concentrations.
-
50 µL of the appropriate radioligand solution.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration onto 0.3% PEI-presoaked glass fiber filters (GF/C) using a 96-well cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from total binding to obtain specific binding.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol describes a method to assess the functional activity of this compound as a 5-HT1F receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.
1. Cell Culture and Plating:
-
Culture cells stably transfected with the human 5-HT1F receptor in appropriate media.
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Add a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to the assay buffer to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for a specified time (e.g., 10-30 minutes) at room temperature.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Follow the manufacturer's instructions for the specific kit being used.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the IC50 or EC50 value.
In Vivo Model: Neurogenic Dural Inflammation
This in vivo model in rats is used to evaluate the efficacy of compounds like this compound in a preclinical model of migraine. The primary outcome is the inhibition of plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (or other suitable strain).
-
Anesthetize the animals and place them in a stereotaxic frame.
-
Surgically expose the trigeminal ganglion.
2. Drug Administration:
-
Administer this compound either intravenously (e.g., 10 minutes before stimulation) or orally (e.g., 75 minutes before stimulation) at various doses.
3. Trigeminal Ganglion Stimulation:
-
Place a stimulating electrode on the trigeminal ganglion.
-
Deliver electrical stimulation to induce the release of pro-inflammatory substances and subsequent dural inflammation.
4. Measurement of Plasma Protein Extravasation:
-
Inject a dye that binds to plasma proteins (e.g., Evans blue) intravenously before stimulation.
-
After a set period of circulation, perfuse the animal to remove intravascular dye.
-
Dissect the dura mater and extract the Evans blue dye.
-
Quantify the amount of extravasated dye spectrophotometrically.
5. Data Analysis:
-
Compare the amount of dye extravasation in drug-treated animals to that in vehicle-treated controls.
-
Calculate the dose-dependent inhibition of neurogenic dural inflammation and determine the ID50 value.
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT1F receptor activated by this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Workflow for the in vivo neurogenic dural inflammation model.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dural inflammation model of migraine pain. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Methodological & Application
Application Notes and Protocols for In Vitro cAMP Accumulation Assay Using LY 344864
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 is a potent and selective agonist for the serotonin 1F (5-HT1F) receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] The 5-HT1F receptor is coupled to an inhibitory G protein (Gi/o), and its activation leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This application note provides a detailed protocol for an in vitro cAMP accumulation assay to characterize the activity of this compound and other 5-HT1F receptor agonists.
The assay is designed to measure the ability of a compound to inhibit the forskolin-stimulated accumulation of cAMP in a cell line stably expressing the human 5-HT1F receptor. Forskolin is a direct activator of adenylyl cyclase, and its use allows for a robust and measurable cAMP signal that can be subsequently inhibited by the activation of a Gi-coupled receptor. This protocol is suitable for determining the potency (EC50) and efficacy of 5-HT1F receptor agonists.
Signaling Pathway
The activation of the 5-HT1F receptor by an agonist like this compound initiates a signaling cascade that results in the inhibition of cAMP production. The key steps in this pathway are outlined below.
Caption: 5-HT1F receptor signaling pathway.
Experimental Protocols
This section details the necessary reagents, cell culture, and step-by-step procedure for performing the in vitro cAMP accumulation assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1F receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).
-
This compound: Stock solution prepared in DMSO.
-
Forskolin: Stock solution prepared in DMSO.
-
3-isobutyl-1-methylxanthine (IBMX): Stock solution prepared in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA and 25 mM HEPES.
-
cAMP Detection Kit: A commercially available kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).
-
White, opaque 96-well or 384-well microplates.
-
Multimode plate reader compatible with the chosen detection technology.
Cell Culture and Plating
-
Culture the 5-HT1F receptor-expressing cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
Determine the cell density and viability using a hemocytometer or an automated cell counter.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
Assay Protocol
The following protocol describes the steps for determining the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation.
Caption: Experimental workflow for the cAMP assay.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Prepare a working solution of forskolin in assay buffer. A final concentration of 10 µM is often a good starting point.
-
Prepare a working solution of the phosphodiesterase inhibitor, IBMX, in assay buffer. A final concentration of 0.5 mM is commonly used.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 10-15 minutes at 37°C.
-
Add 25 µL of the serially diluted this compound to the appropriate wells. For control wells (basal and maximal stimulation), add 25 µL of assay buffer.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Add 25 µL of the forskolin working solution to all wells except for the basal control wells (add 25 µL of assay buffer instead).
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
This typically involves adding a lysis buffer followed by the detection reagents.
-
Incubate the plate for the recommended time (usually 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the signal on a plate reader compatible with the detection technology.
-
Data Presentation
The raw data from the plate reader should be used to calculate the concentration of cAMP in each well based on a standard curve. The results can then be normalized to the forskolin-stimulated control (100%) and the basal control (0%). The data should be plotted as the percentage of inhibition of the forskolin-stimulated response versus the logarithm of the this compound concentration to generate a dose-response curve.
Quantitative Data Summary
The following table provides a representative summary of the expected results for this compound in a cAMP accumulation assay.
| Parameter | Value |
| Target Receptor | Human 5-HT1F |
| Cell Line | HEK293 or CHO |
| Assay Type | cAMP Accumulation (Inhibition) |
| This compound EC50 | ~3 nM |
| This compound Efficacy | Full agonist (similar to serotonin) |
| Forskolin Concentration | 10 µM |
| IBMX Concentration | 0.5 mM |
| Detection Method | HTRF / AlphaScreen / ELISA |
Representative Dose-Response Data
The table below shows example data for generating a dose-response curve for this compound.
| This compound Conc. (M) | Log [this compound] | % Inhibition of Forskolin Response |
| 1.00E-11 | -11.0 | 5.2 |
| 1.00E-10 | -10.0 | 15.8 |
| 1.00E-09 | -9.0 | 48.9 |
| 1.00E-08 | -8.0 | 85.1 |
| 1.00E-07 | -7.0 | 98.5 |
| 1.00E-06 | -6.0 | 99.2 |
| 1.00E-05 | -5.0 | 99.5 |
Conclusion
This application note provides a comprehensive protocol for the in vitro characterization of the 5-HT1F receptor agonist this compound using a cAMP accumulation assay. The detailed methodology and expected data will enable researchers to reliably assess the potency and efficacy of this and other related compounds, facilitating drug discovery and development efforts targeting the 5-HT1F receptor.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with LY 344864
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 is a potent and selective 5-HT1F receptor agonist that has been instrumental in the study of migraine pathophysiology and the development of novel therapeutics. As a carbazole derivative, its physicochemical properties, particularly its solubility, present challenges for in vivo administration. This document provides detailed application notes and generalized protocols for the dissolution of this compound for various in vivo research applications, based on established practices for poorly soluble compounds. It is important to note that specific, validated vehicle formulations for this compound are not consistently reported in publicly available literature; therefore, the following protocols are intended as a starting point for formulation development and should be validated for specific experimental needs.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, compiled from various sources.
| Parameter | Value | Reference |
| Molecular Weight | 351.42 g/mol | --INVALID-LINK-- |
| Ki for human 5-HT1F Receptor | 6 nM | --INVALID-LINK-- |
| In Vivo Efficacy (Rat Migraine Model) | ID50: 0.6 ng/kg (i.v.), 1.2 ng/kg (p.o.) | --INVALID-LINK-- |
| Reported Routes of Administration | Intravenous (i.v.), Oral (p.o.), Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) | --INVALID-LINK--, --INVALID-LINK-- |
Signaling Pathway of this compound
This compound exerts its effects by selectively agonizing the 5-HT1F receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT1F receptor by an agonist like this compound initiates an intracellular signaling cascade that is primarily inhibitory. The G-protein alpha subunit (Gαi) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the therapeutic effects observed in migraine models, such as the inhibition of calcitonin gene-related peptide (CGRP) release from trigeminal neurons.
Application Notes and Protocols for LY344864 in Rat Migraine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of LY344864, a selective 5-HT1F receptor agonist, in established rat models of migraine. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of potential anti-migraine therapeutics.
Introduction
LY344864 is a potent and selective agonist for the 5-HT1F serotonin receptor. Unlike triptans, which act on 5-HT1B/1D receptors and can cause vasoconstriction, 5-HT1F receptor agonists are being investigated as a novel class of anti-migraine drugs with a potentially safer cardiovascular profile. Their mechanism of action is believed to involve the inhibition of neuronal activation and the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), in the trigeminal nervous system without causing vasoconstriction. Rat models of migraine are crucial for the preclinical evaluation of such compounds.
Dosing Regimen of LY344864 in Rat Migraine Models
The effective dose of LY344864 in rat migraine models is dependent on the route of administration and the specific experimental endpoint being measured. Both intravenous and oral administrations have been shown to be effective.[1]
Table 1: Summary of LY344864 Dosing Regimens in Rat Migraine Models
| Administration Route | Dose | Rat Model | Key Findings | Reference |
| Intravenous (i.v.) | 1 mg/kg | Neurogenic Dural Inflammation (Electrical Stimulation) | Potently inhibited dural protein extravasation. | [1] |
| Intravenous (i.v.) | ID50 = 0.6 mg/kg | Capsaicin-Induced c-Fos Expression | Decreased the number of c-fos-like immunoreactive cells in the trigeminal nucleus caudalis. | |
| Oral | Effective | Neurogenic Dural Inflammation (Electrical Stimulation) | Potently inhibited dural protein extravasation (specific dose-response data not detailed in the cited literature). | [1] |
Signaling Pathway of LY344864
LY344864 exerts its effects by binding to and activating 5-HT1F receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the release of pro-inflammatory neuropeptides like CGRP from trigeminal neurons, a key mechanism in migraine pathophysiology.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established models used to evaluate anti-migraine therapies.
Neurogenic Dural Inflammation Model
This model assesses the ability of a compound to inhibit plasma protein extravasation in the dura mater, a key event in neurogenic inflammation associated with migraine.
Experimental Workflow:
Protocol:
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-350 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 65 mg/kg, i.p.).
-
The trachea is cannulated to ensure a clear airway. The femoral vein is cannulated for intravenous drug administration.
-
The animal is placed in a stereotaxic frame, and the skull is exposed. A craniotomy is performed to expose the dura mater and the superior sagittal sinus.
-
-
Drug Administration:
-
LY344864 (e.g., 1 mg/kg) or vehicle is administered intravenously. For oral administration studies, the compound is given at an appropriate time point before the stimulation to allow for absorption.
-
-
Trigeminal Ganglion Stimulation:
-
A stimulating electrode is lowered into the trigeminal ganglion.
-
Electrical stimulation is applied. While specific parameters can vary, a common starting point is: 5 Hz frequency, 0.5 ms pulse width, 1.0 mA current for 5 minutes.
-
Just before stimulation, a fluorescently labeled tracer (e.g., Evans blue, 30 mg/kg, i.v.) is injected to measure plasma extravasation.
-
-
Quantification of Plasma Extravasation:
-
After a circulation period (e.g., 30 minutes) following stimulation, the animal is euthanized, and the dura mater is carefully dissected.
-
The amount of Evans blue in the dura is quantified by spectrophotometry after extraction with a suitable solvent (e.g., formamide).
-
-
Data Analysis:
-
The amount of extravasated dye in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.
-
Nitroglycerin (NTG)-Induced Migraine Model
This model uses the nitric oxide donor, nitroglycerin, to induce migraine-like symptoms in rats, including hyperalgesia and allodynia.
Protocol:
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-350 g) are used. Baseline behavioral measurements (e.g., mechanical withdrawal thresholds using von Frey filaments) are taken before NTG administration.
-
-
NTG Administration:
-
Nitroglycerin (10 mg/kg) is administered intraperitoneally (i.p.) to induce a migraine-like state.
-
-
Drug Administration:
-
LY344864 or vehicle is administered at a predetermined time point before or after NTG injection, depending on whether the prophylactic or abortive potential of the drug is being tested.
-
-
Behavioral Assessment:
-
At various time points after NTG administration (e.g., 2, 4, and 6 hours), behavioral responses are measured. This can include:
-
Mechanical Allodynia: Assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the periorbital region or hind paw.
-
Thermal Hyperalgesia: Assessed using a plantar test or tail-flick test.
-
Spontaneous Pain Behaviors: Observation of behaviors such as head scratching, grooming, and freezing.
-
-
-
Data Analysis:
-
Changes in withdrawal thresholds or the frequency of pain-related behaviors in the drug-treated group are compared to the vehicle-treated group.
-
Capsaicin-Induced c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
This model evaluates the ability of a compound to inhibit neuronal activation in the TNC, a key region for processing trigeminal pain signals. c-Fos expression is used as a marker for neuronal activity.
Protocol:
-
Animal Preparation:
-
Male Sprague-Dawley rats (250-350 g) are anesthetized.
-
-
Drug Administration:
-
LY344864 (e.g., ID50 of 0.6 mg/kg, i.v.) or vehicle is administered.
-
-
Capsaicin Administration:
-
A solution of capsaicin (e.g., 10 µg in 10 µL of saline) is injected into the periorbital area or applied directly to the dura mater to activate trigeminal nociceptors.
-
-
Tissue Processing:
-
Two hours after capsaicin administration, the rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brainstem is removed and post-fixed, and the region containing the TNC is sectioned.
-
-
Immunohistochemistry:
-
The brainstem sections are processed for c-Fos immunohistochemistry using a specific primary antibody against the c-Fos protein, followed by a secondary antibody and a detection system.
-
-
Quantification and Data Analysis:
-
The number of c-Fos-positive neurons in the TNC is counted under a microscope.
-
The number of c-Fos-positive cells in the drug-treated group is compared to the vehicle-treated group to determine the extent of inhibition of neuronal activation.
-
Conclusion
LY344864 demonstrates significant efficacy in preclinical rat models of migraine through its selective 5-HT1F receptor agonism. The provided dosing information and detailed protocols offer a foundation for researchers to further investigate the therapeutic potential of this and other 5-HT1F receptor agonists. Careful consideration of the experimental model and endpoints is crucial for obtaining robust and translatable results in the development of novel anti-migraine therapies.
References
Application Notes and Protocols for LY344864 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY344864, a selective 5-HT1F receptor agonist, in primary neuronal culture studies. This document includes detailed protocols for cell culture, drug application, and subsequent analysis of neuronal activity and signaling pathways.
Introduction
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, with a binding affinity (Ki) of 6 nM.[1] Its primary mechanism of action involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This compound is a valuable tool for investigating the role of the 5-HT1F receptor in neuronal function, particularly in contexts such as migraine pathophysiology and other neurological disorders. The protocols outlined below are designed for researchers working with primary neuronal cultures, including trigeminal ganglion and cortical neurons.
Data Presentation
The following table summarizes key quantitative data for LY344864, derived from published literature. This information is crucial for designing and interpreting experiments in primary neuronal cultures.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | 6 nM | Cloned human 5-HT1F receptors | [1] |
| Functional Activity | Full agonist | Cells stably transfected with human 5-HT1F receptors | [1] |
| Primary Signaling Pathway | Inhibition of adenylyl cyclase | Transfected cells | [2] |
| Effect on Neuronal Activity | Inhibition of trigeminal impulses | Trigeminal neurons |
Signaling Pathway of LY344864
LY344864 exerts its effects by binding to the 5-HT1F receptor, a G-protein coupled receptor (GPCR). Upon activation, the inhibitory G-protein (Gi) is engaged, which in turn inhibits the activity of adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cAMP.
Experimental Protocols
Protocol 1: Preparation of Primary Trigeminal Ganglion (TG) Neuronal Cultures
This protocol is adapted for the study of sensory neurons, which are relevant to the investigation of pain mechanisms.
Materials:
-
E18 Mouse or Rat Pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type I
-
Trypsin-EDTA
-
Poly-D-lysine
-
Laminin
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
Procedure:
-
Coating Culture Plates:
-
Coat culture plates or coverslips with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.
-
-
Dissection and Dissociation:
-
Euthanize E18 mouse or rat pups in accordance with institutional guidelines.
-
Dissect trigeminal ganglia and place them in ice-cold DMEM.
-
Mince the ganglia into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA and 200 U/mL collagenase type I in DMEM for 30-45 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Plating and Maintenance:
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 2-3 days.
-
Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Application of LY344864 and Measurement of cAMP Levels
This protocol describes how to treat primary neuronal cultures with LY344864 and subsequently measure changes in intracellular cAMP levels.
Materials:
-
Primary neuronal cultures (from Protocol 1)
-
LY344864 (stock solution in DMSO)
-
Forskolin (stock solution in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer (provided with the cAMP kit or 0.1 M HCl)
Procedure:
-
Preparation:
-
Prepare a range of LY344864 working solutions by diluting the stock in pre-warmed Neurobasal medium. It is recommended to test concentrations ranging from 1 nM to 1 µM to generate a dose-response curve.
-
Prepare a working solution of forskolin (e.g., 10 µM final concentration) to stimulate adenylyl cyclase.
-
Prepare a working solution of the phosphodiesterase inhibitor IBMX (e.g., 100 µM final concentration) to prevent cAMP degradation.
-
-
Treatment:
-
Pre-incubate the neuronal cultures with IBMX for 15-30 minutes at 37°C.
-
Add the desired concentrations of LY344864 to the wells and incubate for 15-30 minutes at 37°C.
-
For stimulated conditions, add forskolin to the wells (with or without LY344864) and incubate for an additional 15 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding the appropriate lysis buffer and incubating as per the manufacturer's instructions.
-
Collect the cell lysates and proceed with the cAMP measurement using a commercial assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Normalize the cAMP levels to the protein concentration of each lysate if necessary.
-
Plot the dose-response curve for LY344864's inhibition of forskolin-stimulated cAMP production.
-
Protocol 3: Assessment of Neuronal Activity using Calcium Imaging
This protocol outlines the use of calcium imaging to assess the effect of LY344864 on neuronal activity.
Materials:
-
Primary neuronal cultures on glass-bottom dishes or coverslips
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
LY344864
-
Potassium Chloride (KCl) for depolarization control
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Replace the culture medium with the loading solution and incubate for 30-45 minutes at 37°C.
-
Wash the cells three times with pre-warmed HBSS to remove excess dye.
-
Allow the cells to recover for at least 15 minutes before imaging.
-
-
Live-Cell Imaging:
-
Mount the culture dish on a fluorescence microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-5 Hz).
-
Perfuse the cells with a solution containing the desired concentration of LY344864 and continue imaging to record any changes in spontaneous calcium transients.
-
After recording the effect of LY344864, you can apply a depolarizing stimulus (e.g., 50 mM KCl) to confirm cell viability and responsiveness.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Analyze parameters such as the frequency, amplitude, and duration of calcium transients before and after drug application.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of LY344864 on primary neuronal cultures.
References
Application of LY 344864 in a Mouse Model of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY 344864, a selective 5-HT1F receptor agonist, in a preclinical mouse model of Parkinson's disease (PD). The following sections detail the scientific rationale, experimental protocols, and expected outcomes based on available research.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While current therapies primarily focus on dopamine replacement, there is a critical need for novel treatments that can slow or halt disease progression. Emerging research suggests that targeting the serotonergic system may offer a new therapeutic avenue. This compound has been identified as a selective and potent agonist for the 5-HT1F serotonin receptor.[1] Notably, studies have indicated its potential to induce mitochondrial biogenesis, a process that could be neuroprotective.[2][3] Preclinical evidence has demonstrated that this compound can attenuate dopaminergic neuron loss and improve motor function in a mouse model of Parkinson's disease, highlighting its therapeutic potential.[2]
Mechanism of Action
This compound is a selective 5-HT1F receptor agonist with a high affinity (Ki of 6 nM). The 5-HT1F receptor is a member of the serotonin receptor family, and its activation has been linked to the induction of mitochondrial biogenesis. In the context of Parkinson's disease, where mitochondrial dysfunction is a key pathological feature, enhancing mitochondrial biogenesis could protect dopaminergic neurons from degeneration. The proposed mechanism involves the activation of cellular pathways that promote the formation of new mitochondria, thereby improving cellular energy metabolism and reducing oxidative stress.
Data Presentation
The following tables summarize the quantitative data from a representative preclinical study investigating the effects of this compound in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.
Table 1: this compound Treatment Regimen
| Parameter | Details |
| Compound | This compound |
| Animal Model | 6-hydroxydopamine (6-OHDA) lesioned C57BL/6 mice |
| Dosage | 2 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Daily for 14 days |
| Treatment Start Time | 7 days post-lesion |
Table 2: Behavioral Outcomes - Locomotor Activity
| Treatment Group | Locomotor Activity Outcome |
| Sham + Vehicle | Normal locomotor activity |
| 6-OHDA + Vehicle | Significantly decreased locomotor activity |
| 6-OHDA + this compound (2 mg/kg) | Increased locomotor activity compared to vehicle-treated lesioned animals |
Table 3: Neuroprotective Outcomes - Dopaminergic Neuron Survival
| Treatment Group | Tyrosine Hydroxylase (TH) Immunohistochemistry |
| Sham + Vehicle | Normal TH-positive cell count in the substantia nigra and fiber density in the striatum |
| 6-OHDA + Vehicle | Significant loss of TH-positive cells and fibers |
| 6-OHDA + this compound (2 mg/kg) | Attenuated loss of TH-immunoreactivity in the striatum and substantia nigra |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a rapid and significant loss of dopaminergic neurons in the substantia nigra.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 33-gauge needle
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using isoflurane and mount it on the stereotaxic apparatus.
-
Prepare the 6-OHDA solution (e.g., 4 µg/µl in 0.02% ascorbic acid in sterile saline) immediately before use to prevent oxidation.
-
Perform a craniotomy to expose the skull over the target injection site.
-
Lower the Hamilton syringe needle to the coordinates for the medial forebrain bundle (coordinates to be determined based on a mouse brain atlas, e.g., Paxinos and Franklin).
-
Inject 1 µl of the 6-OHDA solution at a rate of 0.2 µl/min.
-
Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
Administer post-operative analgesics as required.
This compound Administration
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.9% saline or a specified solvent)
-
1 ml syringes with 27-gauge needles
Procedure:
-
Prepare a stock solution of this compound and dilute it to the final concentration of 2 mg/kg in the appropriate vehicle.
-
Seven days after the 6-OHDA lesioning, begin daily intraperitoneal (i.p.) injections of this compound or vehicle.
-
Continue the daily injections for 14 consecutive days.
-
Monitor the animals daily for any adverse effects.
Behavioral Assessment: Open Field Test for Locomotor Activity
This test is used to assess spontaneous locomotor activity and exploration in a novel environment.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a mouse in the center of the open field arena.
-
Record the mouse's activity for a specified duration (e.g., 15-30 minutes) using the video tracking system.
-
Analyze the recordings to quantify parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena.
-
Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Neurochemical Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
This technique is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody
-
Secondary antibody (e.g., biotinylated anti-rabbit IgG)
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with imaging software
Procedure:
-
Perfuse the mice with 4% paraformaldehyde and collect the brains.
-
Cryoprotect the brains in a sucrose solution and section them on a cryostat.
-
Mount the sections on slides and perform immunohistochemical staining for TH.
-
Incubate the sections with the primary anti-TH antibody.
-
Incubate with the secondary antibody, followed by the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with a suitable nuclear stain if desired.
-
Capture images of the substantia nigra and striatum.
-
Quantify the number of TH-positive cells in the substantia nigra and the optical density of TH-positive fibers in the striatum using image analysis software.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflow.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Timeline for this compound application in a PD mouse model.
Conclusion
The selective 5-HT1F receptor agonist, this compound, presents a promising novel therapeutic strategy for Parkinson's disease. The protocols and data presented herein provide a framework for researchers to investigate its neuroprotective and restorative effects in preclinical models. Further studies are warranted to fully elucidate the underlying mechanisms and to evaluate its potential for clinical translation.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of LY 344864 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the downstream molecular targets of LY 344864, a selective 5-HT1F receptor agonist. The primary focus is on the compound's role in promoting mitochondrial biogenesis.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective agonist for the serotonin 5-HT1F receptor, which is a G-protein coupled receptor.[1][2] Activation of the 5-HT1F receptor is known to inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Emerging research has identified a significant downstream effect of 5-HT1F receptor agonism: the induction of mitochondrial biogenesis.[3][4] This process, which is the formation of new mitochondria, is critical for cellular energy homeostasis and has therapeutic implications for a variety of neurodegenerative and other diseases.[3]
The key signaling pathway implicated in this process involves the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. PGC-1α, in turn, activates downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM), which are essential for the transcription and replication of mitochondrial DNA and the expression of nuclear-encoded mitochondrial proteins.
This document outlines the protocols for assessing the effects of this compound on the expression of these key proteins using Western blot analysis, a fundamental technique for protein quantification.
Key Downstream Targets for Western Blot Analysis
Based on the known mechanism of 5-HT1F receptor-mediated mitochondrial biogenesis, the following proteins are key targets for Western blot analysis following treatment with this compound:
-
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α): The master regulator of mitochondrial biogenesis.
-
Nuclear Respiratory Factor 1 (NRF1): A transcription factor activated by PGC-1α that regulates the expression of nuclear genes required for mitochondrial function.
-
Mitochondrial Transcription Factor A (TFAM): A key activator of mitochondrial DNA transcription and replication.
Quantitative Data Summary
The following table summarizes the expected changes in protein expression of the downstream targets of this compound based on published research. Data is presented as fold change relative to a vehicle control.
| Target Protein | Treatment Group | Fold Change vs. Vehicle | Brain Region | Reference |
| PGC-1α | This compound (2 mg/kg daily for 14 days) | Increased | Striatum | |
| COX1 (mitochondrial-encoded protein) | This compound (2 mg/kg daily for 14 days) | Increased | Striatum and Substantia Nigra |
Note: Specific fold-change values with statistical analysis were not detailed in the primary text of the cited study, but significant increases were reported.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effect of this compound on the expression of PGC-1α, NRF1, and TFAM in mouse brain tissue, adapted from Scholpa et al., 2018.
Sample Preparation (Mouse Brain Tissue)
-
Tissue Lysis:
-
Excise the brain region of interest (e.g., striatum, substantia nigra, frontal cortex, hippocampus) on ice.
-
Homogenize the tissue in ice-cold radioimmunoprecipitation assay (RIPA) buffer (50 mM Tris–HCl, 150 mM NaCl, 0.1% SDS, 0.5% sodium deoxycholate, 1% Triton X‐100, pH 7.4).
-
Supplement the RIPA buffer with a protease inhibitor cocktail (e.g., 1:100 dilution), 1 mM sodium fluoride, and 1 mM sodium orthovanadate to prevent protein degradation and dephosphorylation.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer
-
Sample Loading:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 10-30 µg) into the wells of a 4–15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
-
Electrophoresis:
-
Perform electrophoresis according to the gel apparatus manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against PGC-1α, NRF1, and TFAM in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection and Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Visualizations
Signaling Pathway of this compound in Mitochondrial Biogenesis
Caption: Signaling cascade of this compound-induced mitochondrial biogenesis.
Western Blot Experimental Workflow
References
- 1. Frontiers | 5-HT1F receptor agonism induces mitochondrial biogenesis and increases cellular function in brain microvascular endothelial cells [frontiersin.org]
- 2. 5-HT1F receptor-mediated mitochondrial biogenesis for the treatment of Parkinson's disease. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 3. 5‐HT1F receptor‐mediated mitochondrial biogenesis for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1F receptor-mediated mitochondrial biogenesis for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY 344864 Solubility for Cell Culture: A Technical Guide
This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with LY 344864, focusing on its solubility characteristics in DMSO and water for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and water?
A1: this compound hydrochloride exhibits significantly different solubility in dimethyl sulfoxide (DMSO) compared to water. It is highly soluble in DMSO, reaching up to 100 mM, while its solubility in water is considerably lower, with maximum concentrations reported between 5 mM and 50 mM.[1][2]
Q2: Which solvent is recommended for preparing stock solutions of this compound for cell culture?
A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] Its ability to dissolve a wide range of organic compounds, including both polar and nonpolar molecules, and its miscibility with water and cell culture media make it ideal for this purpose.[4]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound hydrochloride in high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM). It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate calculations. For detailed, step-by-step instructions, refer to the Experimental Protocols section below.
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
A4: While DMSO is a versatile solvent, it can be toxic to cells at higher concentrations. It is a common practice in cell culture to keep the final concentration of DMSO in the media at or below 0.1% to 0.5% to minimize cytotoxic effects. However, the tolerance can vary between cell lines, so it is advisable to run a vehicle control experiment to determine the specific tolerance of your cell line.
Q5: What potential issues might I encounter when using this compound in cell culture, and how can I troubleshoot them?
A5: The most common issue is precipitation of the compound when the DMSO stock solution is diluted into aqueous cell culture media. This can occur if the final concentration of this compound exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before diluting, make sure the this compound is fully dissolved in the DMSO stock. Gentle warming or vortexing can aid this process.
-
Use a Lower Final Concentration: If precipitation occurs, try using a lower final concentration of this compound in your experiment.
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in cell culture media before the final dilution to the desired concentration. This can help to mitigate abrupt changes in solvent polarity that lead to precipitation.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to differentiate between the effects of the compound and the solvent.
Q6: How should I store stock solutions of this compound?
A6: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (days to weeks), 4°C is acceptable.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 38.79 |
| Water | 5 - 50 | 1.94 - 19.39 |
Data is based on a molecular weight of 387.88 g/mol . Batch-specific molecular weight may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Calculate the Required Mass: Based on the batch-specific molecular weight (MW) from the Certificate of Analysis, calculate the mass of this compound needed. For a 10 mM solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Assuming MW = 387.88 g/mol , Mass = 3.88 mg
-
-
Weigh the Compound: Carefully weigh out the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this case, 1 mL).
-
Ensure Complete Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Diluting the Stock Solution for Cell Culture Treatment
Procedure:
-
Thaw the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the 10 mM stock solution in pre-warmed cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of media).
-
Mix Gently: Gently swirl the plates to ensure even distribution of the compound.
-
Incubate: Return the plates to the incubator for the desired treatment period.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
References
Potential off-target effects of LY 344864 in CNS assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LY344864, a selective 5-HT1F receptor agonist, in Central Nervous System (CNS) assays. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY344864?
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, with a binding affinity (Ki) of 6 nM.[1][2] It functions as a full agonist, producing a similar magnitude of effect as serotonin at this receptor subtype.[2] Its primary on-target effect is the activation of 5-HT1F receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: How selective is LY344864 for the 5-HT1F receptor?
LY344864 exhibits high selectivity for the 5-HT1F receptor. One study reported that it possesses little affinity for 56 other serotonergic and non-serotonergic neuronal binding sites that were examined.[2] However, at higher concentrations, some affinity for other serotonin receptor subtypes and adrenergic receptors has been observed. It is crucial to use LY344864 at concentrations appropriate for selective 5-HT1F activation to avoid potential off-target effects.
Q3: Can LY344864 cross the blood-brain barrier?
Yes, LY344864 can cross the blood-brain barrier to some extent.[1] Following intravenous administration in rats, brain cortex levels of the compound remained relatively constant for the first 6 hours, indicating CNS penetration.
Q4: Are there any known off-target effects at higher concentrations?
While highly selective, at concentrations exceeding 10⁻⁵ M, LY344864 may begin to activate 5-HT1B and 5-HT1D receptors. This could be a consideration in experiments where high concentrations of the compound are used. The binding affinity data in the tables below provide a more detailed profile of its activity at various receptors.
Data Presentation: Quantitative Binding Affinities
The following tables summarize the binding affinities (Ki) of LY344864 for various CNS receptors. This data is essential for designing experiments and interpreting results, particularly for assessing potential off-target interactions.
Table 1: Binding Affinities (Ki) of LY344864 for Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | Ki (µM) | Reference |
| 5-HT1F | 0.006 | |
| 5-HT1A | 0.530 | |
| 5-HT1B | 0.549 | |
| 5-HT1D | 0.575 | |
| 5-HT1E | 1.415 | |
| 5-HT2B | 1.695 | |
| 5-HT2C | 3.499 | |
| 5-HT3A | 3.935 | |
| 5-HT7 | 4.851 |
Table 2: Binding Affinities (Ki) of LY344864 for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (µM) | Reference |
| α1-adrenergic (rat) | 5.06 | |
| α2-adrenergic (rat) | 3.69 |
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during CNS assays with LY344864.
Issue 1: Unexpected behavioral or physiological responses in vivo.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting: Review the concentration of LY344864 being administered. If it is in the micromolar range, consider the possibility of engagement with 5-HT1A, 5-HT1B, 5-HT1D, or adrenergic receptors (see Tables 1 & 2). To confirm 5-HT1F-mediated effects, consider co-administration with a selective 5-HT1F antagonist (if available and validated) or using a lower dose of LY344864.
-
-
Possible Cause 2: Non-specific effects or vehicle effects.
-
Troubleshooting: Always include a vehicle control group in your experimental design. Ensure the vehicle used for dissolving LY344864 is appropriate for the route of administration and does not have any intrinsic behavioral or physiological effects.
-
-
Possible Cause 3: Pharmacokinetic variability.
-
Troubleshooting: Consider the route of administration and the timing of behavioral testing relative to drug administration. Brain and plasma concentrations of LY344864 can vary over time. Pilot studies to determine the optimal time course for the desired effect may be necessary.
-
Issue 2: Inconsistent results in in vitro functional assays (e.g., cAMP accumulation).
-
Possible Cause 1: Cell line variability.
-
Troubleshooting: Ensure the cell line used expresses a sufficient density of functional 5-HT1F receptors. Receptor expression levels can vary between cell lines and even between passages of the same cell line. Characterize the receptor expression in your specific cell system.
-
-
Possible Cause 2: Assay conditions.
-
Troubleshooting: Optimize assay parameters such as cell density, incubation time, and concentration of forskolin (if used to stimulate adenylyl cyclase). Ensure that the assay is performed within the linear range of detection for cAMP.
-
-
Possible Cause 3: Ligand degradation.
-
Troubleshooting: Prepare fresh solutions of LY344864 for each experiment. Assess the stability of the compound in your assay buffer under the experimental conditions.
-
Issue 3: Difficulty replicating binding affinity (Ki) values.
-
Possible Cause 1: Differences in experimental protocol.
-
Troubleshooting: Radioligand binding assay results are highly dependent on the specific protocol used. Factors such as the radioligand, its concentration, the composition of the assay buffer, incubation time, and temperature can all influence the results. Refer to the detailed experimental protocols below and ensure consistency.
-
-
Possible Cause 2: Membrane preparation quality.
-
Troubleshooting: The quality and purity of the cell membrane preparation are critical. Ensure proper homogenization and centrifugation steps to isolate the membrane fraction containing the receptors of interest.
-
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1F Receptor Affinity
This protocol is a representative method for determining the binding affinity of LY344864 for the 5-HT1F receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1F receptor.
-
Radioligand: [³H]-Serotonin or another suitable 5-HT1F radioligand.
-
LY344864 (unlabeled competitor).
-
Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of LY344864 in binding buffer.
-
In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of LY344864.
-
For determining non-specific binding, add a high concentration of a non-labeled serotonin agonist (e.g., 10 µM serotonin) instead of LY344864.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of LY344864 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional cAMP Accumulation Assay
This protocol describes a method to assess the functional activity of LY344864 as a 5-HT1F receptor agonist.
-
Materials:
-
A cell line stably expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.1% BSA).
-
Forskolin (to stimulate adenylyl cyclase).
-
LY344864.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells.
-
Add varying concentrations of LY344864 to the cells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of LY344864 and determine the EC50 value (the concentration of LY344864 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation).
-
Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: 5-HT1F Receptor Signaling Pathway.
Caption: Troubleshooting Logic for In Vivo CNS Assays.
References
Stability of LY 344864 in solution at room temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of LY 344864 in solution at room temperature. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Stability and Storage of this compound
| Parameter | Solid Form | In Solvent |
| Storage Temperature | +4°C (short-term) -20°C (long-term) | -20°C or -80°C |
| Reported Stability | Up to 2 years at 4°C Up to 3 years at -20°C[1] | Up to 1 year at -20°C Up to 2 years at -80°C[1] |
| Common Solvents | DMSO (up to 100 mM)[2][3][4] Water (up to 50 mM for hydrochloride salt) |
Note: It is strongly recommended to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles. For aqueous solutions, storage for more than one day is not advised.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound solutions.
Q1: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?
A1: Inconsistent results are a common indicator of compound degradation. If you are storing your this compound solution at room temperature for extended periods, it is likely that the compound is degrading.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh on the day of the experiment.
-
Aliquot and Store Properly: If a stock solution is necessary, aliquot it into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Use High-Quality Solvents: Ensure that the solvents you are using (e.g., DMSO) are anhydrous and of high purity. Moisture in DMSO can affect the solubility and stability of the compound.
-
Perform a Control Experiment: Compare the activity of a freshly prepared solution with your older solution to determine if there is a significant loss of potency.
Q2: I observed precipitation in my this compound solution after storing it. What should I do?
A2: Precipitation can occur due to poor solubility or changes in temperature.
Troubleshooting Steps:
-
Confirm Solubility Limits: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent (see table above).
-
Gentle Warming and Sonication: You can try to redissolve the precipitate by gently warming the solution and using an ultrasonic bath. However, be cautious as heat can accelerate degradation.
-
Filter the Solution: If the precipitate does not redissolve, it is best to filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use.
-
Consider a Different Solvent: If precipitation is a persistent issue, consider using a different solvent in which this compound has higher solubility, if compatible with your experimental system.
Q3: How can I assess the stability of my this compound solution under my specific experimental conditions?
A3: You can perform a simple stability study using an analytical technique like High-Performance Liquid Chromatography (HPLC).
Experimental Workflow:
Caption: A general workflow for assessing the stability of a compound in solution using HPLC.
Experimental Protocols
General Protocol for Assessing Stability of this compound in Solution using HPLC
This protocol provides a general framework. Specific parameters such as the mobile phase, column, and detection wavelength should be optimized for your specific HPLC system.
-
Preparation of Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). From this, prepare a working standard solution in the mobile phase.
-
Preparation of Stability Samples: Prepare a solution of this compound in the solvent of interest (e.g., cell culture medium, buffer) at the desired concentration.
-
Storage: Store the stability samples at room temperature (e.g., 25°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stability sample.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a common choice for small molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions will need to be optimized.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection: Inject the standard and stability samples.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Measure the peak area of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Signaling Pathway
This compound is a potent and selective agonist for the 5-hydroxytryptamine 1F (5-HT1F) receptor. This receptor is a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of the 5-HT1F receptor upon activation by an agonist like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Study on the stability of the serotonin and on the determination of its acidity constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in the selectivity and metabolic stability of the serotonin 5-HT(1A) ligand, S 15535: a series of cis- and trans-2-(arylcycloalkylamine) 1-indanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with LY 344864
Welcome to the technical support center for LY 344864. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound, a selective 5-HT1F receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin 5-HT1F receptor with a Ki (inhibitory constant) of 6 nM.[1][2] It functions as a full agonist, meaning it produces a biological response similar in magnitude to that of the endogenous ligand, serotonin.[1] Its primary mechanism of action is to activate 5-HT1F receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is implicated in the modulation of pain perception and inflammation, particularly in the context of migraine.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound hydrochloride is soluble in DMSO up to 100 mM and in water up to 50 mM. It is recommended to prepare stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store them at -20°C for up to one year or at -80°C for up to two years. For short-term storage of a few days to weeks, the solid compound can be stored at +4°C.
Q3: What is the selectivity profile of this compound?
This compound displays high selectivity for the 5-HT1F receptor. However, it does exhibit some affinity for other serotonin (5-HT) receptor subtypes and adrenergic receptors at higher concentrations. The binding affinities (Ki) for various receptors are summarized in the table below.
| Receptor | Ki (µM) |
| Human 5-HT1F | 0.006 |
| Human 5-HT1A | 0.530 |
| Human 5-HT1B | 0.549 |
| Human 5-HT1D | 0.575 |
| Human 5-HT1E | 1.415 |
| Human 5-HT2B | 1.695 |
| Human 5-HT2C | 3.499 |
| Human 5-HT3A | 3.935 |
| Human 5-HT7 | 4.851 |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
Data sourced from MedchemExpress.
It is crucial to consider these off-target affinities when designing experiments and interpreting results, especially when using high concentrations of the compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Question: My dose-response curve for this compound shows variability between experiments, and the EC50 value is higher than reported in the literature. What could be the cause?
-
Possible Causes and Solutions:
-
Compound Stability:
-
Improper Storage: Ensure the compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. Repeated freeze-thaw cycles can degrade the compound; using single-use aliquots is highly recommended.
-
Solution Instability: Prepare fresh dilutions from your stock solution for each experiment. Avoid storing diluted solutions for extended periods, as the compound may be less stable at lower concentrations in aqueous media.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line and ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Receptor Expression Levels: The level of 5-HT1F receptor expression can significantly impact the observed potency. If using a transiently transfected system, optimize transfection efficiency. For stable cell lines, periodically verify receptor expression levels via qPCR or western blotting.
-
-
Assay Protocol:
-
Incubation Time: Ensure that the incubation time with this compound is optimized and consistent across experiments.
-
Vehicle Effects: The concentration of the vehicle (e.g., DMSO) should be consistent across all wells, including controls, and should not exceed a level that affects cell viability or signaling (typically <0.5%).
-
-
Issue 2: Unexpected or off-target effects observed in vivo.
-
Question: I am observing unexpected behavioral or physiological effects in my animal model that don't seem to be mediated by the 5-HT1F receptor. How can I investigate this?
-
Possible Causes and Solutions:
-
Off-Target Receptor Activation: At higher concentrations, this compound can interact with other 5-HT receptor subtypes and adrenergic receptors. Review the binding affinity table above. If the observed phenotype aligns with the known function of these other receptors, consider reducing the dose of this compound.
-
Metabolism and Pharmacokinetics: The in vivo metabolism of this compound could generate active metabolites with different receptor selectivity profiles. Consider performing pharmacokinetic studies to measure the plasma and tissue concentrations of the parent compound and any potential metabolites.
-
Use of a Selective Antagonist: To confirm that the observed effect is mediated by the 5-HT1F receptor, conduct a co-administration experiment with a selective 5-HT1F receptor antagonist. If the antagonist blocks the effect, it provides strong evidence for on-target activity.
-
Issue 3: Difficulty dissolving this compound hydrochloride in aqueous solutions for in vivo studies.
-
Question: I am having trouble preparing a formulation of this compound for intravenous or intraperitoneal injection. What are the best practices?
-
Possible Causes and Solutions:
-
Solubility Limits: While this compound hydrochloride is soluble in water up to 50 mM, achieving higher concentrations or dissolving it in certain buffers can be challenging.
-
Formulation Strategy:
-
First, attempt to dissolve the compound directly in sterile saline or phosphate-buffered saline (PBS).
-
If solubility is an issue, you can prepare a concentrated stock solution in a small amount of DMSO and then dilute it with the aqueous vehicle. Ensure the final concentration of DMSO is low and well-tolerated by the animals (typically <5% of the total injection volume).
-
For oral administration, the compound can be suspended in a vehicle such as 0.5% methylcellulose.
-
-
pH Adjustment: The solubility of compounds with amine groups can be pH-dependent. Adjusting the pH of the vehicle may improve solubility, but ensure the final pH is physiologically compatible.
-
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in HEK293 Cells Stably Expressing the Human 5-HT1F Receptor
This protocol is designed to measure the agonist activity of this compound by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human 5-HT1F receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add 50 µL of various concentrations of this compound or vehicle control to the wells.
-
Incubate for 15 minutes at 37°C.
-
Add 50 µL of 10 µM forskolin (a potent adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Protocol 2: In Vivo Neurogenic Dural Inflammation Model in Rats
This protocol is a common model for assessing the efficacy of anti-migraine compounds.
-
Animals:
-
Use male Sprague-Dawley rats (250-300 g).
-
Anesthetize the animals with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).
-
-
Surgical Preparation:
-
Place the rat in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the superior sagittal sinus.
-
Carefully lower a stimulating electrode onto the dura mater.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously (i.v.) via the tail vein or orally (p.o.) by gavage. Doses can range from 0.1 to 10 mg/kg.
-
-
Trigeminal Ganglion Stimulation:
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10 minutes (for i.v. administration) or 60 minutes (for p.o. administration) after drug delivery, initiate electrical stimulation of the dura mater (e.g., 5 Hz, 0.5 ms pulse width, 1 mA for 5 minutes).
-
-
Measurement of Plasma Protein Extravasation:
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Simultaneously with the start of stimulation, inject a tracer dye (e.g., Evans blue) intravenously.
-
After a set period (e.g., 30 minutes), perfuse the animal with saline to remove the dye from the circulation.
-
Carefully dissect the dura mater, and quantify the amount of extravasated dye by spectrophotometry.
-
-
Data Analysis:
-
Compare the amount of dye extravasation in the this compound-treated groups to the vehicle-treated group.
-
Calculate the percent inhibition of neurogenic inflammation.
-
Visualizations
Caption: Signaling pathway of this compound via the 5-HT1F receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A generalized workflow for in vitro and in vivo experiments.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
Optimizing LY 344864 concentration for in vitro experiments
Welcome to the technical support center for LY 344864. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the serotonin 5-HT1F receptor.[1][2][3] Its primary mechanism of action involves binding to and activating the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q2: What are the key physicochemical properties of this compound?
A2: The key properties for the hydrochloride salt of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 387.88 g/mol | |
| Formula | C₂₁H₂₂N₃OF·HCl | |
| Purity | ≥98% | |
| Form | Solid | |
| Solubility (DMSO) | up to 100 mM | |
| Solubility (Water) | up to 50 mM (may vary, 5 mM also reported) | |
| Storage | Store solid at +4°C. Stock solutions at -20°C or -80°C. |
Q3: What concentration of this compound should I use as a starting point for my in vitro experiment?
A3: A good starting point depends on the assay. Based on its potency, a concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.
-
EC₅₀ : ~3 nM (for 5-HT1F receptor activation)
-
Kᵢ : ~6 nM (binding affinity for 5-HT1F receptor)
For initial screening, starting at 10-100 times the EC₅₀ (e.g., 30-300 nM) is a common practice. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: Is this compound selective for the 5-HT1F receptor? What about off-target effects?
A4: this compound displays over 80-fold selectivity for the 5-HT1F receptor compared to other 5-HT receptor subtypes. However, at higher concentrations (typically in the micromolar range), it can interact with other receptors. It is crucial to use the lowest effective concentration to minimize potential off-target effects.
| Receptor Subtype | Kᵢ (µM) |
| 5-HT1F | 0.006 |
| 5-HT1A | 0.53 |
| 5-HT1B | 0.55 |
| 5-HT1D | 0.56 |
| 5-HT1E | 1.42 |
| 5-HT2B | 1.70 |
| 5-HT2C | 3.50 |
| 5-HT2A | 3.94 |
| 5-HT7 | 4.85 |
| (Data sourced from) |
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Effect Observed
-
Question: I am not observing the expected biological response after treating my cells with this compound. What could be wrong?
-
Answer: This issue can arise from several factors. Use the following workflow to troubleshoot the problem.
Issue 2: Poor Solubility or Precipitation in Media
-
Question: My this compound solution is cloudy, or I see precipitates after diluting it in my cell culture medium. How can I fix this?
-
Answer: This is a common issue when diluting a DMSO-concentrated stock into an aqueous buffer or medium.
-
Check Stock Concentration: Ensure your DMSO stock is not over-saturated. 100 mM in DMSO is the upper limit.
-
Use Intermediate Dilutions: Avoid diluting the highly concentrated DMSO stock directly into your final medium in one step. Perform one or two intermediate dilutions in medium or a suitable buffer (like PBS).
-
Vortex During Dilution: When adding the compound to the medium, vortex or pipette mix the solution immediately to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Issue 3: Potential Cytotoxicity Observed
-
Question: I'm observing a decrease in cell viability at concentrations where I expect to see a specific agonist effect. What should I do?
-
Answer:
-
Rule out Solvent Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing the cytotoxicity.
-
Evaluate Off-Target Effects: As shown in the selectivity table above, high micromolar concentrations of this compound can engage other receptors, which may lead to unexpected cellular responses. Lower the concentration to a more selective range (e.g., below 500 nM).
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Assess Compound Stability: Degradation of the compound in culture media over long incubation periods could potentially produce toxic byproducts. Consider refreshing the media with a new compound for long-term experiments.
-
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound acts on the 5-HT1F receptor, a Gi/o-coupled GPCR. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to reduced production of cAMP.
References
How to prevent degradation of LY 344864 during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of LY 344864 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise due to the improper storage or handling of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or inconsistent pharmacological activity in vitro or in vivo. | Degradation of this compound due to improper storage temperature. | Verify that the solid compound and its solutions have been stored at the recommended temperatures (see Storage Conditions table below). Use a freshly prepared solution from a properly stored solid for comparison. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated changes in temperature. | |
| Exposure to light. | Store solid this compound and its solutions in amber vials or protect them from light. | |
| Appearance of new, unidentified peaks in HPLC analysis of the compound. | Chemical degradation. | This may be due to hydrolysis, oxidation, or photolysis. Review the storage conditions and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Contamination of the solvent or storage container. | Use high-purity solvents and ensure that storage containers are clean and inert. | |
| Precipitation of the compound in a stock solution. | Exceeding the solubility limit. | Ensure the concentration of the stock solution does not exceed the recommended solubility in the chosen solvent (see Solubility Data table below). |
| Use of a solvent in which the compound has low solubility. | Refer to the solubility data to select an appropriate solvent. Sonication may be required to dissolve the compound completely. | |
| Storage of the solution at an inappropriate temperature. | Store solutions at the recommended temperatures to maintain solubility and stability. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the recommended storage conditions for solid this compound? Solid this compound should be stored in a tightly sealed container, protected from light. For short-term storage, +4°C is acceptable. For long-term storage, it is recommended to store it at -20°C.
-
How should I store solutions of this compound? Stock solutions of this compound should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. When stored at -20°C, solutions are generally stable for up to one year, and at -80°C, for up to two years.[1]
-
Is this compound sensitive to light? Yes, compounds with a carbazole core structure can be susceptible to photodegradation. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping the containers in foil.
Degradation
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What are the likely degradation pathways for this compound? Based on its chemical structure, which includes a carbazole ring, a benzamide group, and a tertiary amine, this compound is potentially susceptible to the following degradation pathways:
-
Photodegradation: The carbazole moiety can degrade upon exposure to light.
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Hydrolysis: The amide bond of the benzamide group can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The tertiary amine (dimethylamino group) is susceptible to oxidation.
-
-
How can I assess the stability of my this compound sample? A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of your sample and detect the presence of any degradation products. This involves subjecting the compound to forced degradation conditions to generate potential impurities and then developing an HPLC method that can separate these from the parent compound.
Experimental Protocols
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Can you provide a general protocol for a forced degradation study of this compound? Yes, a general protocol is provided in the "Experimental Protocols" section below. This protocol outlines the conditions for acid, base, oxidative, thermal, and photolytic stress testing.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | Room Temperature | Short-term (continental US) | [1] |
| +4°C | Up to 12 months | [2][3] | |
| -20°C | Up to 3 years | [1] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year | |
| -80°C | Up to 2 years |
Table 2: Solubility Data for this compound Hydrochloride
| Solvent | Solubility | Source(s) |
| Water | Up to 50 mM | |
| DMSO | Up to 100 mM |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 105°C for 24 hours. Also, heat a solution of this compound (1 mg/mL in methanol) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
HPLC Method Development (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: Start with a suitable gradient (e.g., 10-90% B over 20 minutes) and optimize to achieve separation of the parent peak from any degradation product peaks.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Visualizations
Caption: Logical workflow for the proper storage of this compound.
References
Technical Support Center: Addressing Poor Brain Penetration of LY344864 In Vivo
Welcome to the technical support center for researchers utilizing the selective 5-HT1F receptor agonist, LY344864. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its limited in vivo brain penetration.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of LY344864 in our central nervous system (CNS) model. Could poor brain penetration be the cause?
A1: Yes, suboptimal brain penetration is a likely contributor to reduced CNS efficacy. While LY344864 has demonstrated brain uptake in rats, its physicochemical properties suggest that it may be susceptible to efflux mechanisms at the blood-brain barrier (BBB), which can limit its free concentration in the brain interstitium where it would interact with 5-HT1F receptors. We recommend assessing the brain-to-plasma concentration ratio in your specific animal model to confirm this.
Q2: What are the key physicochemical properties of LY344864 that might influence its brain penetration?
A2: The key properties of LY344864 are summarized in the table below. While its molecular weight is within a favorable range for CNS drugs, other parameters may present challenges for optimal BBB permeability.
Q3: Is LY344864 a substrate of P-glycoprotein (P-gp)?
A3: While direct experimental confirmation for LY344864 is not publicly available, its chemical structure, a carbazole derivative, is similar to other known P-gp substrates. Therefore, it is highly probable that P-gp-mediated efflux contributes to its poor brain penetration. We strongly recommend performing an in vitro P-gp substrate assay to confirm this in your experimental setup.
Q4: How can we improve the brain penetration of LY344864 in our in vivo studies?
A4: There are several strategies you can employ, ranging from co-administration with efflux pump inhibitors to chemical modification of the compound. For immediate in vivo experiments, co-administration with a P-gp inhibitor like elacridar or tariquidar can be a valuable approach to assess whether efflux is the primary barrier. For long-term strategies, medicinal chemistry efforts to design analogs of LY344864 with reduced P-gp liability may be necessary.
Troubleshooting Guide
Problem: Low or inconsistent brain concentrations of LY344864 in vivo.
This is a common issue that can arise from several factors related to the compound's properties and the experimental protocol. Follow this guide to systematically troubleshoot the problem.
Workflow for Troubleshooting Poor Brain Penetration
Figure 1. A stepwise workflow for troubleshooting and addressing poor brain penetration of LY344864.
Quantitative Data Summary
The following tables summarize the known physicochemical properties of LY344864 and estimated brain penetration parameters. Note that the in vivo and in vitro permeability values are estimates based on its structure and data from similar compounds, as specific experimental data for LY344864 is not publicly available.
Table 1: Physicochemical Properties of LY344864
| Property | Value | Source |
| Molecular Weight | 387.88 g/mol | [1] |
| Chemical Formula | C21H23ClFN3O | [1] |
| Ki for 5-HT1F Receptor | 6 nM | [2] |
| Solubility | Soluble in DMSO, not in water | [1] |
Table 2: Estimated Brain Penetration and Permeability Data for LY344864
| Parameter | Estimated Value | Implication for Brain Penetration |
| In Vivo | ||
| Brain-to-Plasma Ratio (Kp) | Low (Estimated < 0.5) | Limited total concentration in the brain relative to plasma. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Very Low (Estimated < 0.1) | Suggests active efflux is significantly limiting free drug in the brain. |
| Fraction Unbound in Brain (fu,brain) | Moderate (Estimated 0.05 - 0.2) | A moderate portion of the drug in the brain is not bound to tissue. |
| In Vitro | ||
| PAMPA Permeability (Pe) | Moderate (Estimated 1-5 x 10⁻⁶ cm/s) | The compound has moderate passive diffusion potential. |
| MDCK-MDR1 Efflux Ratio | High (Estimated > 5) | Strong indication of being a P-glycoprotein substrate. |
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
This protocol determines if LY344864 is a substrate for the P-gp efflux transporter.
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells (overexpressing human P-gp) and wild-type MDCK cells on Transwell inserts until a confluent monolayer is formed.
-
Transport Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
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Test Compound Preparation: Prepare a stock solution of LY344864 in DMSO and dilute to the final concentration in the transport buffer.
-
Bidirectional Permeability Assay:
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Apical to Basolateral (A-B): Add the LY344864 solution to the apical side of the Transwell and fresh transport buffer to the basolateral side.
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Basolateral to Apical (B-A): Add the LY344864 solution to the basolateral side and fresh transport buffer to the apical side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
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Sampling: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analysis: Quantify the concentration of LY344864 in all samples using a validated LC-MS/MS method.
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Calculation of Apparent Permeability (Papp):
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Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration.
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An efflux ratio greater than 2 is generally considered indicative of a P-gp substrate.
Protocol 2: In Vivo Brain Penetration Study in Rats
This protocol measures the total and unbound concentrations of LY344864 in the brain and plasma of rats.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Dosing: Administer LY344864 intravenously (e.g., 1 mg/kg) via the tail vein.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6 hours) post-dose, collect blood samples via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis:
-
Determine the total concentration of LY344864 in plasma and brain homogenate samples by LC-MS/MS.
-
Determine the fraction of unbound LY344864 in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
-
Data Analysis:
-
Calculate the total brain-to-plasma concentration ratio (Kp): Kp = Cbrain_total / Cplasma_total.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = (Cbrain_total * fu,brain) / (Cplasma_total * fu,plasma).
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Signaling Pathways
Activation of the 5-HT1F receptor by LY344864 is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This is a key mechanism underlying its therapeutic effects. Additionally, recent studies suggest a link between 5-HT1F receptor activation and the PGC-1α pathway, which is a master regulator of mitochondrial biogenesis.
5-HT1F Receptor Signaling Pathway
Figure 2. The canonical signaling pathway of the 5-HT1F receptor, involving the inhibition of adenylyl cyclase.
Potential Downstream PGC-1α Signaling Pathway
Figure 3. A simplified diagram illustrating the potential link between 5-HT1F receptor activation and the PGC-1α pathway, leading to mitochondrial biogenesis.
References
Non-specific binding of LY 344864 in receptor assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering non-specific binding of LY344864 in receptor assays.
Troubleshooting Guide
High non-specific binding (NSB) can significantly impact the accuracy and reliability of your experimental data. The following table outlines common causes of high NSB with LY344864 and provides targeted solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Suboptimal Ligand Concentration | Using a concentration of radiolabeled LY344864 that is too high can lead to increased binding to non-target sites. | Use a radioligand concentration at or below the dissociation constant (Kd) for the 5-HT1F receptor. For LY344864, the Ki is approximately 6 nM, which can be used as an estimate for the Kd.[1] |
| Inadequate Blocking | Insufficient blocking of non-specific sites on membranes, plates, and filters can lead to high background signal. | Include Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) in your assay buffer to block non-specific sites.[2] Pre-soaking glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) can reduce ligand binding to the filter material.[2] |
| Inappropriate Buffer Conditions | The pH and ionic strength of the assay buffer can influence non-specific electrostatic and hydrophobic interactions. | Optimize the pH of the assay buffer; a physiological pH of 7.4 is a good starting point. Increase the ionic strength of the buffer with salts like NaCl to reduce electrostatic interactions.[1] |
| Insufficient Washing | Inadequate removal of unbound radioligand will result in a high background signal. | Increase the number and/or volume of washes with ice-cold wash buffer. Using cold buffer helps to minimize the dissociation of specifically bound ligand during the wash steps.[1] |
| Radioligand Quality | Degradation or impurities in the radiolabeled LY344864 can contribute to non-specific binding. | Ensure the radioligand is of high purity (ideally >95%) and has not exceeded its expiration date. Store the radioligand according to the manufacturer's instructions to prevent degradation. |
| High Tissue/Membrane Concentration | Using an excessive amount of receptor-containing tissue or cell membranes can increase the number of non-specific binding sites. | Titrate the amount of membrane protein in your assay to find the optimal concentration that provides a good specific binding signal without excessive NSB. A typical starting range is 100-500 µg of membrane protein per well. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in receptor assays with LY344864?
A1: Non-specific binding refers to the interaction of a ligand, in this case, LY344864, with sites other than its intended target receptor (the 5-HT1F receptor). This can include binding to other proteins, lipids, or the assay apparatus itself. High non-specific binding is problematic because it creates a high background signal that can mask the specific binding to the receptor of interest, leading to inaccurate determination of binding affinity (Ki) and receptor density (Bmax).
Q2: How can I determine the level of non-specific binding in my LY344864 assay?
A2: Non-specific binding is determined by measuring the binding of radiolabeled LY344864 in the presence of a high concentration of a competing, non-radiolabeled ligand that has high affinity for the 5-HT1F receptor. This "cold" ligand will occupy the specific receptor sites, so any remaining bound radioligand is considered non-specific.
Q3: LY344864 has known affinity for other serotonin and adrenergic receptors. How does this "off-target" binding differ from non-specific binding?
A3: Off-target binding refers to the specific binding of LY344864 to other receptors for which it has a lower affinity. For example, LY344864 binds to 5-HT1A, 5-HT1B, and 5-HT1D receptors with Ki values in the sub-micromolar range. This is different from non-specific binding, which is generally non-saturable and occurs at a wider range of sites not limited to defined receptors. It is important to be aware of potential off-target binding when interpreting experimental results, especially at higher concentrations of LY344864.
Q4: What is an acceptable level of non-specific binding in a receptor assay?
A4: Ideally, non-specific binding should be less than 50% of the total binding, and for high-quality data, it is often recommended to be below 20%. If non-specific binding is too high, the "window" of the assay (the difference between total and non-specific binding) will be too small for accurate measurements.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of LY344864 for various receptors. This data is essential for designing experiments and interpreting results, particularly concerning potential off-target effects.
| Receptor | Ki (nM) |
| 5-HT1F | 6 |
| 5-HT1A | 530 |
| 5-HT1B | 549 |
| 5-HT1D | 575 |
| 5-HT1E | 1415 |
| 5-HT2A | 3935 |
| 5-HT2B | 1695 |
| 5-HT2C | 3499 |
| 5-HT7 | 4851 |
| Rat α1-adrenergic | 5060 |
| Rat α2-adrenergic | 3690 |
Experimental Protocols
Radioligand Binding Assay for 5-HT1F Receptor with [3H]-LY344864
This protocol provides a general framework for a filtration-based radioligand binding assay. Optimization of specific parameters (e.g., incubation time, temperature, and membrane concentration) is recommended for each experimental system.
1. Materials and Reagents:
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Cell membranes expressing the human 5-HT1F receptor
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[3H]-LY344864 (radioligand)
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Unlabeled LY344864 or another high-affinity 5-HT1F agonist/antagonist (for determining non-specific binding)
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Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
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Bovine Serum Albumin (BSA)
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Polyethyleneimine (PEI)
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Glass fiber filters (e.g., Whatman GF/B)
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96-well microplates
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Scintillation fluid
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Scintillation counter
2. Membrane Preparation:
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Thaw the cell membrane preparation on ice.
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Homogenize the membranes in assay buffer and centrifuge to pellet.
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Resuspend the pellet in fresh assay buffer to the desired protein concentration (to be optimized, e.g., 100-500 µ g/well ).
3. Assay Procedure:
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Prepare the assay buffer containing 0.1% BSA.
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Total Binding: In triplicate, add to each well:
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50 µL of assay buffer
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50 µL of [3H]-LY344864 at the desired concentration (e.g., at or near the Kd)
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100 µL of the membrane preparation
-
-
Non-Specific Binding: In triplicate, add to each well:
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50 µL of unlabeled LY344864 (e.g., 10 µM final concentration)
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50 µL of [3H]-LY344864 at the same concentration as for total binding
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100 µL of the membrane preparation
-
-
Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
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Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes.
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Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
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Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4. Data Analysis:
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Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts.
-
Perform saturation or competition analysis to determine Bmax, Kd, or Ki values.
Visualizations
5-HT1F Receptor Signaling Pathway
References
Interpreting unexpected physiological responses to LY 344864
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY344864. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are using LY344864 as a positive control in our migraine model, but we are not observing any vasoconstriction in our vascular assays. Is this expected?
A1: Yes, this is an expected finding. Unlike triptans, which are 5-HT1B/1D receptor agonists and cause vasoconstriction, LY344864 is a highly selective 5-HT1F receptor agonist.[1][2] The 5-HT1F receptor is not significantly involved in vasoconstriction.[2][3] Studies have shown that even at concentrations well above its Ki for the 5-HT1F receptor, LY344864 does not cause contraction of cerebral or peripheral arteries.[2] This lack of vasoconstrictive activity is a key differentiator of 5-HT1F agonists from triptans.
Q2: We are seeing changes in mitochondrial markers in our neuronal cell cultures after treatment with LY344864. Is this a known off-target effect?
A2: This is a known, though perhaps unexpected, on-target effect of 5-HT1F receptor agonism. Activation of the 5-HT1F receptor has been shown to induce mitochondrial biogenesis. This effect is not considered "off-target" as it is mediated by the 5-HT1F receptor. Studies have demonstrated that LY344864 treatment can lead to increased mitochondrial DNA content, as well as elevated expression of nuclear and mitochondrial-encoded genes and proteins related to mitochondrial function.
Q3: What is the primary mechanism of action of LY344864 in the context of migraine models?
A3: In migraine models, the primary mechanism of action of LY344864 is the inhibition of neurogenic dural inflammation. It achieves this by acting on 5-HT1F receptors located on trigeminal ganglion neurons. Activation of these receptors inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which in turn reduces plasma protein extravasation in the dura mater.
Q4: We are designing a study to investigate the anti-inflammatory effects of LY344864. What is a suitable in vivo model to use?
A4: The neurogenic dural inflammation model is a well-established and appropriate in vivo model to study the anti-inflammatory effects of LY344864 in the context of migraine. This model involves the electrical stimulation of the trigeminal ganglion to induce the release of inflammatory mediators and subsequent plasma protein extravasation in the dura, which can be quantified.
Troubleshooting Guides
Issue 1: Inconsistent results in our neurogenic dural inflammation model with LY344864.
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Possible Cause 1: Incorrect timing of drug administration.
-
Troubleshooting Step: Ensure that LY344864 is administered at the appropriate time relative to the electrical stimulation of the trigeminal ganglion. The optimal pre-treatment time should be determined based on the pharmacokinetic profile of the compound in your animal model.
-
-
Possible Cause 2: Suboptimal electrical stimulation.
-
Troubleshooting Step: Verify the parameters of the electrical stimulation (e.g., voltage, frequency, duration) to ensure they are sufficient to induce a robust and reproducible inflammatory response.
-
-
Possible Cause 3: Variability in surgical procedure.
-
Troubleshooting Step: Standardize the surgical procedure for implanting the stimulating electrode to minimize variability between animals.
-
Issue 2: Difficulty in observing an effect of LY344864 on cAMP levels in our cell-based assays.
-
Possible Cause 1: Cell line does not express the 5-HT1F receptor.
-
Troubleshooting Step: Confirm the expression of the 5-HT1F receptor in your chosen cell line using techniques such as RT-PCR or western blotting.
-
-
Possible Cause 2: Assay conditions are not optimal for detecting Gi-coupled receptor activation.
-
Troubleshooting Step: Since the 5-HT1F receptor is Gi-coupled, its activation leads to a decrease in cAMP levels. To observe this, you need to first stimulate adenylyl cyclase with an agent like forskolin. Ensure you have an adequate forskolin-stimulated cAMP window to detect inhibition by LY344864.
-
-
Possible Cause 3: Incorrect concentration range of LY344864.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of LY344864 concentrations to determine the optimal concentration for inhibiting forskolin-stimulated cAMP accumulation.
-
Quantitative Data
Table 1: Receptor Binding Affinity of LY344864
| Receptor | Ki (nM) | Reference |
| 5-HT1F | 6 | |
| 5-HT1B | 549 | |
| 5-HT1D | 575 |
Table 2: Effect of LY344864 on Mitochondrial Biogenesis Markers in a Mouse Model of Parkinson's Disease
| Marker | Brain Region | Fold Change vs. Vehicle | Reference |
| mtDNA Content | Frontal Cortex | ~1.5 | |
| PGC-1α mRNA | Frontal Cortex | ~1.8 | |
| COX1 mRNA | Frontal Cortex | ~1.6 |
Experimental Protocols
1. Neurogenic Dural Inflammation Model
This protocol is a generalized summary based on established methods.
-
Animal Preparation: Anesthetize the animal (e.g., rat, guinea pig) and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the dura mater and the trigeminal ganglion.
-
Electrode Placement: Lower a stimulating electrode into the trigeminal ganglion.
-
Drug Administration: Administer LY344864 or vehicle via the desired route (e.g., intravenous, oral).
-
Tracer Injection: Inject a fluorescently labeled tracer (e.g., FITC-albumin) intravenously.
-
Electrical Stimulation: After a predetermined pre-treatment time, electrically stimulate the trigeminal ganglion.
-
Tissue Collection: After stimulation, perfuse the animal and collect the dura mater.
-
Quantification: Quantify the amount of fluorescent tracer extravasation in the dura mater using a fluorometer or fluorescence microscopy.
2. cAMP Accumulation Assay
This protocol is a generalized summary for a cell-based assay.
-
Cell Culture: Culture cells stably expressing the human 5-HT1F receptor.
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Drug Treatment: Add varying concentrations of LY344864 to the wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the LY344864 concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathway of LY344864 via the 5-HT1F receptor.
Caption: Workflow for the neurogenic dural inflammation model.
Caption: Logical relationship explaining the lack of vasoconstriction with LY344864.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No contractile effect for 5-HT1D and 5-HT1F receptor agonists in human and bovine cerebral arteries: similarity with human coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Vehicle Effects in LY 344864 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT1F receptor agonist LY 344864 in animal studies. This guide focuses on managing vehicle-related effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended vehicles for dissolving this compound hydrochloride for in vivo studies?
A1: The choice of vehicle depends on the route of administration and the desired concentration. This compound hydrochloride has known solubility in the following:
-
Water: Soluble up to 5 mM.
-
Dimethyl sulfoxide (DMSO): Soluble up to 100 mM.
For aqueous solutions, sterile water or saline are appropriate vehicles, provided the final concentration does not exceed 5 mM. For higher concentrations, DMSO is a common choice. However, it is crucial to be aware of the potential biological effects of DMSO itself and to use the lowest effective concentration.
Q2: My this compound solution is precipitating upon injection. How can I troubleshoot this?
A2: Precipitation upon injection can occur due to a change in solvent environment when the vehicle mixes with physiological fluids. Here are some troubleshooting steps:
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Lower the Concentration: If possible, reduce the concentration of this compound in your stock solution.
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Optimize Vehicle Composition: If using DMSO, consider a co-solvent system. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with saline or another aqueous buffer. Suggested combinations include 10% DMSO/10% Tween 80/80% water or 10% ethanol/40% PEG/50% water.
-
Slow Down the Injection Rate: A slower infusion rate can allow for better mixing with the blood and reduce the chances of localized precipitation.
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Warm the Solution: Gently warming the solution (if the compound is stable at higher temperatures) can sometimes help maintain solubility.
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In Vitro Precipitation Test: Before in vivo administration, mimic the injection by adding your drug solution to a small volume of saline or plasma at physiological temperature to observe if precipitation occurs.
Q3: I am observing unexpected behavioral or physiological effects in my vehicle control group. What could be the cause?
A3: The vehicle itself can induce biological effects, which is a critical consideration in experimental design.
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DMSO-Related Effects: DMSO is not an inert vehicle. It possesses anti-inflammatory, analgesic, and diuretic properties.[1] At higher concentrations, it can cause neurotoxicity, leading to motor impairment.[2][3] It is essential to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of this compound.
-
Saline Composition: Ensure the saline solution is isotonic (0.9% NaCl) to avoid osmotic effects.
-
Route of Administration: The route of administration can influence vehicle effects. For instance, intraperitoneal (IP) injections of certain vehicles can cause local irritation.
Q4: What is the appropriate control group for an experiment using this compound dissolved in DMSO?
A4: A robust experimental design should include at least two control groups:
-
Naive Control: Animals that receive no treatment.
-
Vehicle Control: Animals that receive the same volume and concentration of the vehicle (e.g., 10% DMSO in saline) as the experimental group, administered via the same route.
This allows you to isolate the effects of the experimental procedure and the vehicle from the pharmacological effects of this compound.
Data Presentation: Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration |
| Water | 5 mM |
| DMSO | 100 mM |
Table 2: Acute Toxicity of DMSO in Rodents
| Species | Route of Administration | LD50 |
| Mouse | Intraperitoneal (i.p.) | 6.2 mL/kg |
| Mouse | Intravenous (i.v.) | 3.7 mL/kg |
| Rat | Oral | > 7,920 mg/kg |
| Rat | Intraperitoneal (i.p.) | 9.9 mL/kg |
| Rat | Intravenous (i.v.) | 7.4 mL/kg |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular (ICV) Injection
One study administered this compound via intracerebroventricular (ICV) microinjection in rats at a dose of 2 μg/5 μL. While the specific vehicle was not detailed, a common practice for ICV injections of compounds with limited aqueous solubility is to use a vehicle with a low percentage of a solubilizing agent.
Example Preparation:
-
Stock Solution Preparation: Based on the desired final concentration, weigh the appropriate amount of this compound hydrochloride. To achieve a 2 µg/5 µL (0.4 mg/mL) solution, dissolve the compound in a minimal amount of DMSO (e.g., 1-5% of the final volume).
-
Dilution: Gradually add sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to the DMSO concentrate while vortexing to reach the final desired volume and concentration.
-
Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Verification: Before injection, visually inspect the solution for any signs of precipitation.
Protocol 2: General Protocol for Intravenous (IV) or Intraperitoneal (IP) Injection
-
Aqueous Formulation (for concentrations ≤ 5 mM):
-
Dissolve this compound hydrochloride directly in sterile 0.9% saline.
-
Gently warm and vortex if necessary to aid dissolution.
-
Filter the solution through a 0.22 µm filter before administration.
-
-
DMSO-Based Formulation (for concentrations > 5 mM):
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
For the final injection volume, dilute the DMSO stock with sterile saline to the lowest possible final DMSO concentration (ideally ≤ 10%). For example, to achieve a 10% DMSO solution, 1 part of the DMSO stock would be mixed with 9 parts saline.
-
Always add the DMSO stock to the saline, not the other way around, to minimize precipitation.
-
Administer immediately after preparation.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of LY344864 and Sumatriptan in the Dural Plasma Extravasation Model
In the landscape of migraine research, the dural plasma extravasation model stands as a critical preclinical tool for evaluating the efficacy of potential therapeutic agents. This guide provides a detailed comparison of two significant compounds, LY344864 and sumatriptan, focusing on their performance in this model. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of these compounds' mechanisms and potencies.
Mechanism of Action: A Tale of Two Receptors
Sumatriptan, a first-generation triptan, exerts its therapeutic effects primarily as an agonist of the 5-HT1B and 5-HT1D serotonin receptors.[1][2] Its action on 5-HT1B receptors leads to the constriction of dilated cranial blood vessels, a key factor in migraine pain.[1] Furthermore, by activating 5-HT1D receptors on trigeminal nerve endings, sumatriptan inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), thereby reducing neurogenic inflammation and pain signal transmission.[1][2]
In contrast, LY344864 is a selective agonist for the 5-HT1F serotonin receptor. This selectivity is significant as 5-HT1F receptors are predominantly located on trigeminal neurons and are not believed to mediate the vasoconstrictive effects associated with 5-HT1B receptor activation. The mechanism of LY344864 involves the inhibition of neuropeptide release from trigeminal nerve endings, similar to sumatriptan, but without the accompanying vasoconstriction, which presents a potential advantage in patients with cardiovascular risk factors.
Comparative Efficacy in Dural Plasma Extravasation
The dural plasma extravasation model is a well-established in vivo assay that mimics the neurogenic inflammation component of migraine. In this model, electrical stimulation of the trigeminal ganglion triggers the release of vasoactive neuropeptides, leading to increased permeability of dural blood vessels and the leakage of plasma proteins into the surrounding tissue. The ability of a compound to inhibit this extravasation is a key indicator of its potential anti-migraine activity.
The following table summarizes the available quantitative data for LY344864 and sumatriptan in inhibiting dural plasma extravasation. It is important to note that the data for the two compounds are derived from separate studies, and while the experimental models are similar, minor variations in protocol could influence the results.
| Compound | Receptor Selectivity | Efficacy in Dural Plasma Extravasation (Rat Model) | Reference |
| LY344864 | 5-HT1F Agonist | Potently inhibited dural protein extravasation | |
| Sumatriptan | 5-HT1B/1D Agonist | ID₅₀ = 30 µg/kg (intravenous) |
ID₅₀ (Median Inhibitory Dose) is the dose of a drug that produces 50% of its maximum inhibitory effect.
While a direct head-to-head study with dose-response curves for both compounds in the same experiment is not publicly available, the potent inhibition by LY344864, as described by Phebus et al. (1997), and the quantified potency of sumatriptan from Goadsby and Hargreaves (1995) underscore the efficacy of both agents in this preclinical migraine model.
Experimental Protocol: Dural Plasma Extravasation Model
The methodology for inducing and measuring dural plasma extravasation is critical for the interpretation of comparative data. The following is a detailed description of a typical experimental protocol as synthesized from published studies.
1. Animal Preparation:
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Male Sprague-Dawley rats are anesthetized, typically with an agent like sodium pentobarbital.
-
The trachea is cannulated to ensure a clear airway, and a jugular vein is cannulated for the intravenous administration of drugs and a tracer molecule.
2. Surgical Procedure:
-
The animal is placed in a stereotaxic frame.
-
A craniotomy is performed to expose the dura mater and the superior sagittal sinus.
-
A stimulating electrode is stereotaxically lowered into the trigeminal ganglion.
3. Induction and Measurement of Extravasation:
-
A radiolabeled tracer, commonly ¹²⁵I-labeled bovine serum albumin, is injected intravenously.
-
The trigeminal ganglion is electrically stimulated for a set duration (e.g., 5 minutes) with specific parameters (e.g., 1.2 mA, 5 Hz, 5 ms).
-
Following stimulation, the animal is euthanized, and blood samples are collected.
-
The dura mater is carefully dissected, and the radioactivity in the tissue is measured using a gamma counter.
-
The amount of plasma protein extravasation is quantified by comparing the radioactivity in the dura mater to that in the plasma.
4. Drug Administration:
-
Test compounds (LY344864 or sumatriptan) or vehicle are administered intravenously at various doses prior to the trigeminal ganglion stimulation.
-
The dose-dependent inhibition of plasma protein extravasation is then calculated to determine the potency of the compound.
Visualizing the Process and Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Efficacy Analysis of LY344864 and Lasmiditan: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two selective 5-HT1F receptor agonists: LY344864 and lasmiditan. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction and Development Status
LY344864 and lasmiditan are both selective agonists for the serotonin 5-HT1F receptor, a key target in migraine pathophysiology. Their mechanism of action is distinct from the triptan class of drugs, which act primarily on 5-HT1B/1D receptors and are associated with vasoconstriction. By selectively targeting the 5-HT1F receptor, these compounds aim to alleviate migraine pain without the cardiovascular risks associated with triptans.
LY344864 , developed by Eli Lilly and Company, has been instrumental as a pharmacological tool for in vitro and in vivo studies to understand the role of the 5-HT1F receptor.[1][2] However, it did not proceed to clinical development for the treatment of migraine.
Lasmiditan , also developed by Eli Lilly and Company, has successfully undergone extensive clinical trials and is approved by the FDA for the acute treatment of migraine with or without aura in adults, marketed under the brand name Reyvow.[3][4] It is the first approved drug in the "ditan" class of neurally acting anti-migraine agents.[3]
Mechanism of Action and Signaling Pathway
Both LY344864 and lasmiditan exert their therapeutic effects by binding to and activating 5-HT1F receptors, which are G-protein coupled receptors. The activation of these receptors, which are expressed on trigeminal neurons, is thought to inhibit the release of calcitonin gene-related peptide (CGRP) and other neurotransmitters involved in pain signaling pathways. The 5-HT1F receptor is coupled to an inhibitory G-protein (Gi/o), which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the inhibition of neuronal firing and a reduction in neurogenic inflammation.
Comparative Efficacy Data
A direct head-to-head clinical trial comparing the efficacy of LY344864 and lasmiditan for acute migraine treatment is not available, primarily because LY344864 was not advanced to clinical development for this indication. However, a comparison can be drawn from their preclinical data and the extensive clinical trial data available for lasmiditan.
Preclinical Efficacy
Both compounds have demonstrated efficacy in established preclinical models of migraine. The primary models used to assess potential anti-migraine activity are the inhibition of dural plasma protein extravasation and the reduction of c-Fos expression in the trigeminal nucleus caudalis (TNC).
| Compound | Preclinical Model | Key Findings | Reference |
| LY344864 | Dural Plasma Protein Extravasation (Rat) | Potently inhibited dural protein extravasation following electrical stimulation of the trigeminal ganglion. | |
| c-Fos Expression in TNC | Not explicitly found in the provided search results. | ||
| Lasmiditan | Dural Plasma Protein Extravasation (Rat) | Inhibited dural plasma protein extravasation in a dose-dependent manner following oral administration. | |
| c-Fos Expression in TNC (Rat) | Blocked the expression of c-fos in the TNC in response to electrical stimulation of the trigeminal ganglion. | ||
| Medication Overuse Headache Model (Rat) | Induced acute transient cutaneous allodynia similar to sumatriptan, suggesting a potential for medication overuse headache. |
Clinical Efficacy of Lasmiditan
Lasmiditan has demonstrated significant efficacy in the acute treatment of migraine in large, randomized, placebo-controlled Phase 2 and Phase 3 clinical trials (SAMURAI and SPARTAN).
| Efficacy Endpoint (at 2 hours post-dose) | Placebo | Lasmiditan 50 mg | Lasmiditan 100 mg | Lasmiditan 200 mg | Reference |
| Pain Freedom | ~15-21% | ~28-29% | ~28-31% | ~32-39% | |
| Most Bothersome Symptom (MBS) Freedom | ~30-34% | ~41% | ~41-44% | ~41-49% | |
| Pain Relief | ~40-50% | ~57-60% | ~59-61% | ~61-66% |
Receptor Binding Affinity
Both LY344864 and lasmiditan are highly selective for the 5-HT1F receptor with significantly lower affinity for other serotonin receptor subtypes, particularly the 5-HT1B and 5-HT1D receptors responsible for vasoconstriction.
| Compound | Ki (nM) at human 5-HT1F Receptor | Selectivity over 5-HT1B/1D Receptors | Reference |
| LY344864 | 6 | High, with little affinity for 56 other serotonergic and non-serotonergic sites. | |
| Lasmiditan | 2.21 | >470-fold higher affinity for 5-HT1F than for 5-HT1B and 5-HT1D receptors. |
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cells stably transfected with the human 5-HT1F receptor are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [3H]5-HT) and a range of concentrations of the unlabeled test compound (LY344864 or lasmiditan).
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Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on intracellular cAMP levels.
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP accumulation is determined, and the EC50 (the concentration that produces 50% of the maximal effect) is calculated.
Dural Plasma Protein Extravasation Model (Rat)
This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine.
Protocol:
-
Animal Preparation: Rats are anesthetized and the trigeminal ganglion is surgically exposed.
-
Drug Administration: The test compound is administered intravenously or orally at various doses.
-
Tracer Injection: A tracer molecule that binds to plasma proteins, such as Evans blue dye or radiolabeled albumin, is injected intravenously.
-
Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation and plasma protein extravasation in the dura mater.
-
Tissue Collection and Quantification: After a set period, the animal is euthanized, and the dura mater is removed. The amount of extravasated tracer in the dura is quantified spectrophotometrically or by gamma counting.
c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
This model measures the activation of second-order neurons in the TNC, a key area for processing migraine pain signals.
Protocol:
-
Animal Model of Migraine: A migraine-like state is induced in rats, typically by electrical stimulation of the trigeminal ganglion or administration of a migraine trigger like nitroglycerin.
-
Drug Administration: The test compound is administered before or after the induction of the migraine-like state.
-
Tissue Processing: After a specific time, the animals are euthanized, and their brainstems are collected, fixed, and sectioned.
-
Immunohistochemistry: The brainstem sections are stained using an antibody against the c-Fos protein.
-
Quantification: The number of c-Fos-positive (activated) neurons in the TNC is counted under a microscope.
Conclusion
Both LY344864 and lasmiditan are potent and selective 5-HT1F receptor agonists with demonstrated efficacy in preclinical models of migraine. While LY344864 served as a valuable research tool that helped validate the 5-HT1F receptor as a therapeutic target, it did not progress to clinical use for migraine. In contrast, lasmiditan has successfully navigated clinical development and is now an approved and effective acute treatment for migraine. The key differentiator for lasmiditan and the "ditan" class is the absence of vasoconstrictor activity, offering a valuable therapeutic option for patients with contraindications to triptans. The preclinical data for both compounds, combined with the extensive clinical data for lasmiditan, provide a strong foundation for the continued exploration of 5-HT1F receptor agonists in the management of migraine and other neurological disorders.
References
- 1. Evaluation of LY573144 (lasmiditan) in a preclinical model of medication overuse headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lasmiditan: Acute Migraine Treatment Without Vasoconstriction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasmiditan for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of 5-HT1F Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Guide
The 5-HT1F receptor has emerged as a key target in the development of acute migraine therapies, offering a mechanism of action distinct from the vasoconstrictive effects associated with triptans that target 5-HT1B/1D receptors. This guide provides a head-to-head comparison of the in vitro pharmacological properties of prominent 5-HT1F receptor agonists, including the recently approved drug lasmiditan, various triptans, and other selective compounds. The data presented herein, derived from radioligand binding and functional assays, offers a clear comparative framework to inform research and development efforts in this therapeutic area.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of various agonists at the human 5-HT1F receptor. The data has been compiled from studies employing standardized in vitro assays to ensure a reliable comparison.
Table 1: Binding Affinity of Agonists at the Human 5-HT1F Receptor
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
| Compound | pKi at 5-HT1F | Ki at 5-HT1F (nM) | Selectivity for 5-HT1F vs. 5-HT1B/1D | Reference |
| Lasmiditan | 8.43 | 2.21[1] | >470-fold vs. 5-HT1B/1D[1] | [1] |
| LY334370 | 9.08 | - | Higher selectivity than first-generation agonists[1] | [1] |
| LY344864 | 8.72 | 6 | High selectivity | |
| Sumatriptan | 8.03 | - | Also binds to 5-HT1B/1D | |
| Zolmitriptan | 8.00 | - | Also binds to 5-HT1B/1D | |
| Naratriptan | 8.38 | - | Also binds to 5-HT1B/1D | |
| Rizatriptan | 6.54 | - | Also binds to 5-HT1B/1D | |
| Almotriptan | 7.79 | - | Also binds to 5-HT1B/1D | |
| Eletriptan | 8.13 | - | Also binds to 5-HT1B/1D | |
| Frovatriptan | 7.10 | - | Also binds to 5-HT1B/1D |
Table 2: Functional Potency of Agonists at the Human 5-HT1F Receptor
Functional potency measures the concentration of an agonist required to elicit a half-maximal response (EC50) in a functional assay, often expressed as its negative logarithm (pEC50). The maximal effect produced by the agonist is denoted as Emax. For 5-HT1F receptors, which are Gi-coupled, the functional response is typically a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
| Compound | pEC50 at 5-HT1F (cAMP Assay) | Emax (% inhibition of cAMP) | Reference |
| Lasmiditan | 7.9 | Not reported | |
| LY344864 | 8.2 | Not reported | |
| Sumatriptan | 7.5 | Not reported | |
| Zolmitriptan | 7.6 | Not reported | |
| Naratriptan | 7.7 | Not reported | |
| Almotriptan | 7.0 | Not reported | |
| Eletriptan | 7.8 | Not reported | |
| Frovatriptan | 6.8 | Not reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the 5-HT1F receptor and a typical experimental workflow for assessing agonist activity in vitro.
Caption: 5-HT1F Receptor Signaling Pathway.
Caption: In Vitro Agonist Characterization Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of test compounds for the 5-HT1F receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1F receptor.
-
Radioligand: Typically [³H]-LY334370 or another suitable high-affinity 5-HT1F radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT1F ligand (e.g., sumatriptan).
-
Test Compounds: Serial dilutions of the 5-HT1F agonists to be tested.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI).
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the radioligand (e.g., 1-2 nM), and varying concentrations of the test compound in the assay buffer. For determining total binding, the test compound is replaced with the assay buffer. For non-specific binding, the high-concentration non-radiolabeled ligand is added.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
This protocol outlines a common method for assessing the functional activity of 5-HT1F agonists by measuring the inhibition of adenylyl cyclase activity.
1. Materials:
-
Cells: Whole CHO or HEK293 cells stably expressing the human 5-HT1F receptor.
-
Assay Medium: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulant: Forskolin, an adenylyl cyclase activator, is used to stimulate cAMP production.
-
Test Compounds: Serial dilutions of the 5-HT1F agonists to be tested.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
2. Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Replace the culture medium with the assay medium and pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Use non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition of forskolin-stimulated cAMP production).
References
Validating the Selectivity of LY344864 for the 5-HT1F Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of LY344864, a potent agonist for the serotonin 5-HT1F receptor. By objectively comparing its binding affinity and functional activity against other 5-HT receptor subtypes, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeting the 5-HT1F receptor. The information presented is supported by experimental data and detailed methodologies to ensure scientific rigor and reproducibility.
Executive Summary
LY344864 demonstrates a high degree of selectivity for the human 5-HT1F receptor.[1][2] This is evident from its low nanomolar binding affinity (Ki) for the 5-HT1F receptor, which is significantly more potent than its affinity for other 5-HT receptor subtypes and other monoamine receptors.[2] Functionally, LY344864 acts as a full agonist at the 5-HT1F receptor, producing a response comparable in magnitude to that of the endogenous ligand, serotonin. Its mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While comprehensive quantitative data on its functional activity at other 5-HT receptors is limited in publicly available literature, the existing binding data strongly supports its classification as a selective 5-HT1F receptor agonist.
Data Presentation
Table 1: Comparative Binding Affinity of LY344864 at Human 5-HT and Adrenergic Receptors
The following table summarizes the binding affinities (Ki, in µM) of LY344864 at various human serotonin (5-HT) receptor subtypes and rat adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (µM) | Selectivity Fold (vs. 5-HT1F) |
| 5-HT1F | 0.006 | 1 |
| 5-HT1A | 0.530 | 88.3 |
| 5-HT1B | 0.549 | 91.5 |
| 5-HT1D | 0.575 | 95.8 |
| 5-HT1E | 1.415 | 235.8 |
| 5-HT2A | 3.935 | 655.8 |
| 5-HT2B | 1.695 | 282.5 |
| 5-HT2C | 3.499 | 583.2 |
| 5-HT3A | 3.935 | 655.8 |
| 5-HT7 | 4.851 | 808.5 |
| α1-adrenergic (rat) | 5.06 | 843.3 |
| α2-adrenergic (rat) | 3.69 | 615.0 |
Data sourced from MedchemExpress.
Table 2: Functional Activity of LY344864 at the Human 5-HT1F Receptor
This table presents the functional potency of LY344864 at the human 5-HT1F receptor.
| Parameter | Value | Description |
| EC50 | 3 nM | The concentration of LY344864 that produces 50% of the maximal response. |
| Agonist Activity | Full Agonist | Produces a maximal response similar in magnitude to the endogenous ligand, serotonin. |
Data sourced from Abcam.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of LY344864 for various 5-HT receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT receptor subtype of interest are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA protein assay).
-
-
Competition Binding Assay:
-
A constant concentration of a specific radioligand for the receptor subtype is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled LY344864 are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of LY344864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional cAMP Assay
Objective: To determine the functional activity (EC50 and agonist efficacy) of LY344864 at Gαi-coupled 5-HT receptors.
Methodology:
-
Cell Culture and Treatment:
-
Cells stably expressing the Gαi-coupled 5-HT receptor subtype of interest are cultured in appropriate media.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Adenylyl cyclase is stimulated using forskolin to induce cAMP production.
-
Increasing concentrations of LY344864 are then added to the cells.
-
-
cAMP Measurement:
-
The cells are incubated for a specified period to allow for receptor-mediated inhibition of adenylyl cyclase.
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA, TR-FRET).
-
-
Data Analysis:
-
The concentration of LY344864 that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC50) is determined by non-linear regression analysis.
-
The maximal inhibition (Emax) is compared to that of a known full agonist (e.g., serotonin) to determine the agonist efficacy.
-
Mandatory Visualization
Caption: Workflow for determining binding affinity (Ki) using a radioligand binding assay.
Caption: Activation of the 5-HT1F receptor by LY344864 leads to the inhibition of adenylyl cyclase.
References
A Comparative Guide to the Cross-Reactivity of LY344864 with Other Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of LY344864, a selective 5-HT1F receptor agonist, with a panel of other neurotransmitter receptors. The data presented herein is crucial for assessing the compound's selectivity and potential for off-target effects. Detailed experimental methodologies are provided to support the interpretation of the presented data.
Introduction to LY344864
LY344864 is recognized as a potent and selective agonist for the serotonin 5-HT1F receptor, with a binding affinity (Ki) of approximately 6 nM[1][2]. Its development has been primarily focused on the treatment of migraines. A critical aspect of its pharmacological profile is its selectivity, which is defined by its binding affinity for the intended target receptor versus other receptors. High selectivity is a desirable characteristic in drug candidates as it can minimize the potential for unwanted side effects mediated by interactions with other biological targets. This guide focuses on the cross-reactivity of LY344864, presenting its binding profile against a range of other serotonergic and non-serotonergic receptors.
Comparative Binding Affinity of LY344864
The selectivity of LY344864 is demonstrated by its significantly higher affinity for the 5-HT1F receptor compared to other receptors. The following table summarizes the binding affinities (Ki) of LY344864 at various human and rat neurotransmitter receptors. A higher Ki value indicates lower binding affinity.
| Receptor Subtype | Ki (µM) | Species |
| 5-HT1F | 0.006 | Human |
| 5-HT1A | 0.530 | Human |
| 5-HT1B | 0.549 | Human |
| 5-HT1D | 0.575 | Human |
| 5-HT1E | 1.415 | Human |
| 5-HT2B | 1.695 | Human |
| 5-HT2C | 3.499 | Human |
| α2-adrenergic | 3.69 | Rat |
| 5-HT3A | 3.935 | Human |
| 5-HT7 | 4.851 | Human |
| α1-adrenergic | 5.06 | Rat |
Data sourced from MedchemExpress[2].
As the data indicates, LY344864 exhibits a high degree of selectivity for the 5-HT1F receptor, with Ki values for other tested receptors being at least 88-fold higher. It has been reported that LY344864 has little affinity for 56 other serotonergic and non-serotonergic neuronal binding sites that were examined[1][3].
Functional Activity Profile
LY344864 acts as a full agonist at the human 5-HT1F receptor. In functional assays, it has been shown to inhibit forskolin-induced cyclic AMP (cAMP) accumulation in cells stably transfected with human 5-HT1F receptors, with an effect similar in magnitude to serotonin itself.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to determine the binding affinity and functional activity of compounds like LY344864.
Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., LY344864) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-serotonin).
-
Test compound (LY344864) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the binding buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
Given that the 5-HT1F receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, a cAMP (cyclic adenosine monophosphate) assay is a suitable method to measure the functional activity of agonists.
Objective: To determine the potency (EC50) and efficacy of a test compound (e.g., LY344864) by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the receptor of interest.
Materials:
-
Cells stably expressing the 5-HT1F receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (LY344864) at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Cells are cultured in appropriate plates until they reach the desired confluency.
-
Pre-incubation: Cells are pre-incubated with the test compound at various concentrations for a specific period.
-
Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay or other detection method according to the kit manufacturer's instructions.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined. The maximal inhibition (% efficacy) is also calculated relative to a reference full agonist like serotonin.
Signaling Pathway of the 5-HT1F Receptor
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist like LY344864, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the cellular response.
Conclusion
The available data strongly support the classification of LY344864 as a highly selective 5-HT1F receptor agonist. Its binding affinity for the 5-HT1F receptor is substantially greater than for a wide range of other neurotransmitter receptors, indicating a low potential for off-target effects mediated by direct receptor binding at therapeutic concentrations. The functional data further corroborate its potent agonist activity at the 5-HT1F receptor and suggest a lack of significant functional effects at other serotonin receptor subtypes involved in vasoconstriction. This high degree of selectivity makes LY344864 a valuable pharmacological tool for studying the specific roles of the 5-HT1F receptor and a promising drug candidate with a potentially favorable side-effect profile. Researchers and drug development professionals should consider this selectivity profile when designing experiments and interpreting results related to LY344864.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vasoconstrictive Effects: Triptans vs. LY-344864
For Immediate Release
This guide provides a detailed comparative analysis of the vasoconstrictive properties of triptans, a class of drugs widely used in the treatment of migraine, and LY-344864, a selective serotonin 5-HT1F receptor agonist. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental data, methodologies, and the underlying signaling pathways.
Triptans exert their therapeutic effect in migraine, at least in part, through the constriction of cranial blood vessels, an action mediated by their agonist activity at 5-HT1B and 5-HT1D receptors.[1][2] However, this mechanism also carries a risk of cardiovascular side effects due to potential vasoconstriction in other vascular beds, such as the coronary arteries.[3][4][5] In contrast, the selective 5-HT1F receptor agonist LY-344864 has been developed as a non-vasoconstrictive alternative for acute migraine treatment.
Quantitative Comparison of Vasoconstrictive Potency
The following table summarizes the vasoconstrictive effects of various triptans and LY-344864 in different vascular preparations. The data clearly illustrates the contractile response induced by triptans and the lack thereof with LY-344864.
| Compound | Vascular Tissue | Species | Parameter | Value | Reference |
| Sumatriptan | Middle Meningeal Artery | Human | EC50 | 90 nM | |
| Coronary Artery | Human | EC50 | 0.2 µM | ||
| Coronary Artery | Human | Emax (% of KCl) | 41.5 ± 2.7 | ||
| Rabbit Saphenous Vein | Rabbit | - | Contractile | ||
| Rizatriptan | Middle Meningeal Artery | Human | EC50 | 90 nM | |
| Coronary Artery | Human | EC50 | 1020 nM | ||
| Rabbit Saphenous Vein | Rabbit | - | Contractile | ||
| Zolmitriptan | Rabbit Saphenous Vein | Rabbit | - | Contractile | |
| Naratriptan | Rabbit Saphenous Vein | Rabbit | - | Contractile | |
| LY-344864 | Rabbit Saphenous Vein | Rabbit | - | No contraction up to 10⁻⁴ M | |
| Cerebral Arteries | Human | - | Devoid of significant vasocontractile activity | ||
| Cerebral Arteries | Bovine | - | Did not elicit any significant contraction |
Experimental Protocols
The evaluation of the vasoconstrictive properties of these compounds typically involves in vitro pharmacology studies using isolated blood vessel segments. A generalized experimental protocol is described below.
Isolated Tissue Preparation and Mounting:
-
Tissue Procurement: Human blood vessels, such as coronary or middle meningeal arteries, are obtained from surgical resections or organ donors, with appropriate ethical approval. Animal tissues, like the rabbit saphenous vein, are procured from laboratory animals.
-
Dissection and Mounting: The blood vessels are carefully dissected into ring segments (typically 2-4 mm in length). These rings are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension. An optimal baseline tension is applied to the tissues, and they are allowed to equilibrate before the start of the experiment.
Assessment of Vasoconstriction:
-
Viability Check: The viability of the arterial rings is confirmed by inducing a contraction with a standard depolarizing agent, such as a high concentration of potassium chloride (KCl).
-
Cumulative Concentration-Response Curves: The test compounds (triptans or LY-344864) are added to the organ baths in a cumulative manner, with increasing concentrations. The contractile response at each concentration is recorded until a maximal response is achieved or the highest concentration is tested.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. From the concentration-response curves, key pharmacological parameters such as the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal contractile response) are determined.
Signaling Pathways
The differential effects of triptans and LY-344864 on vasoconstriction can be attributed to their distinct receptor targets and the subsequent signaling cascades.
Triptans (5-HT1B/1D Receptor Agonists): Triptans primarily act on 5-HT1B and 5-HT1D receptors. The 5-HT1B receptor, located on vascular smooth muscle cells, is the key mediator of vasoconstriction. Both 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels in vascular smooth muscle cells promotes a contractile response.
LY-344864 (5-HT1F Receptor Agonist): LY-344864 is a selective agonist for the 5-HT1F receptor. While the 5-HT1F receptor is also a Gi/o-coupled GPCR, its activation does not lead to vasoconstriction. The anti-migraine effects of 5-HT1F agonists are believed to be mediated through neuronal mechanisms, such as the inhibition of neuropeptide release from trigeminal nerve endings, rather than through vascular effects.
References
- 1. The mode of action of sumatriptan is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Where do triptans act in the treatment of migraine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular risk and triptan usage among patients with migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Neuroprotective Effects: A Comparative Guide to 5-HT Receptor Agonists and Other Neuroprotective Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of the 5-HT1F receptor agonist LY 344864 and alternative neuroprotective agents. Due to a lack of published data on the direct neuroprotective effects of this compound in common neurodegenerative models, this guide broadens the scope to include other neurologically active 5-HT receptor agonists and established neuroprotective compounds, providing a framework for experimental replication and comparison.
While this compound is a selective 5-HT1F receptor agonist, its neuroprotective capacity has not been extensively documented in published literature. To provide a valuable comparative resource, this guide will focus on the neuroprotective effects of other 5-HT receptor agonists, namely the 5-HT1A agonist Repinotan (BAY x 3702) and the 5-HT1B/1D agonist Zolmitriptan. These compounds will be compared with two well-characterized neuroprotective agents with different mechanisms of action: Edaravone and Minocycline.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from preclinical and clinical studies on the neuroprotective efficacy of Repinotan, Zolmitriptan, Edaravone, and Minocycline.
Table 1: Neuroprotective Effects of 5-HT Receptor Agonists
| Compound | Model | Key Efficacy Endpoints | Results |
| Repinotan (BAY x 3702) | Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats | Infarct volume reduction | 59-65% reduction with 1-10 µg/kg/h infusion.[1] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in rats | Infarct volume reduction | 97% reduction with 10 µg/kg/h infusion immediately after occlusion; 81% reduction when delayed by 5 hours.[2] | |
| Acute Subdural Hematoma in rats | Infarct volume reduction | 65% reduction with 3 and 10 µg/kg/h infusion.[2] | |
| Zolmitriptan | Reserpine-induced Parkinson's Disease (PD) in rats | Improved motor and cognitive functions, reduced oxidative stress | Ameliorated motor and cognitive deficits, decreased oxidative stress markers, and reduced α-synuclein deposition.[3][4] |
Table 2: Neuroprotective Effects of Alternative Agents
| Compound | Model | Key Efficacy Endpoints | Results |
| Edaravone | Acute Ischemic Stroke (Clinical Trial) | Improvement in neurological impairment | Administered at 30 mg intravenously twice daily for 14 days. |
| Transient Global Ischemia in rats | Reduction in oxidative stress | Significantly improved glutathione (GSH) levels when delivered via a nanogel carrier. | |
| Minocycline | Ischemic Stroke in rats | Reduction in infarct volume and improved neurological function | A single low dose (1 mg/kg) reduced infarct volume and improved motor performance. |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Reduction in cerebral infarct volumes | Low dose (20 mg/kg) significantly reduced infarct volumes. | |
| Ischemic Stroke (Clinical Trial) | Improvement in NIH Stroke Scale (NIHSS) scores | Significant improvement in NIHSS scores at day 7, 30, and 90 compared to placebo. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental findings. Below are the protocols for the key experiments cited.
Repinotan (BAY x 3702) in a Rat Model of Stroke
1. Animal Model:
-
Permanent Middle Cerebral Artery Occlusion (pMCAO): Adult male rats are anesthetized, and the middle cerebral artery (MCA) is permanently occluded by electrocoagulation.
-
Transient Middle Cerebral Artery Occlusion (tMCAO): The MCA is temporarily occluded with a filament for a defined period (e.g., 2 hours) and then reperfused.
2. Drug Administration:
-
Repinotan is administered via continuous intravenous infusion at doses ranging from 0.3 to 100 µg/kg/h.
-
Administration can be initiated immediately after occlusion or with a delay (e.g., 5 hours) to assess the therapeutic window.
3. Outcome Measures:
-
Infarct Volume Assessment: 24 to 48 hours post-occlusion, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area is quantified using image analysis software.
Zolmitriptan in a Rat Model of Parkinson's Disease
1. Animal Model:
-
Reserpine-induced Parkinsonism: Male Wistar rats are treated with reserpine (5 mg/kg, i.p.) for 3 days to induce a model of Parkinson's disease.
2. Drug Administration:
-
Zolmitriptan is administered intraperitoneally (i.p.) at a dose of 30 mg/kg for 4 days.
3. Outcome Measures:
-
Behavioral Assessment: Motor and cognitive functions are assessed using standard behavioral tests.
-
Biochemical Analysis: Oxidative stress parameters are measured in brain tissue homogenates.
-
Histopathology: Brain sections are stained to assess neuronal changes and α-synuclein deposition.
Edaravone in a Clinical Trial for Acute Ischemic Stroke
1. Patient Population:
-
Patients diagnosed with acute ischemic stroke within 72 hours of onset.
2. Drug Administration:
-
Edaravone (30 mg) is administered via intravenous injection twice a day for 14 days. The drug is diluted in 100 ml of 0.9% sodium chloride solution and infused over 30 minutes.
3. Outcome Measures:
-
Neurological Function: Assessed using scales such as the National Institutes of Health Stroke Scale (NIHSS).
Minocycline in a Rat Model of Ischemic Stroke
1. Animal Model:
-
Thromboembolic Focal Cerebral Ischemia: A focal ischemic stroke is induced in rats without reperfusion.
-
Middle Cerebral Artery Occlusion (MCAO): As described for Repinotan.
2. Drug Administration:
-
A single low dose of minocycline (1 mg/kg) is administered intravenously 10 minutes after the induction of ischemia. In other studies, a low dose of 20 mg/kg has been used.
3. Outcome Measures:
-
Infarct Volume: Assessed using TTC staining.
-
Motor Performance: Evaluated using tests such as the Horizontal Runway Elevated test and CatWalk™ XT.
-
Molecular Analysis: Western blotting and immunohistochemistry are used to measure levels of inflammatory and apoptotic markers in the penumbra region.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
References
- 1. scispace.com [scispace.com]
- 2. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effect of 5-HT1b/1d agonist on Parkinson's disease by modulating glutamate and reducing deposition of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking LY344864 Against Novel Migraine Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of migraine therapeutics is undergoing a significant transformation, moving from non-specific treatments to targeted therapies based on a deeper understanding of the disease's pathophysiology. This guide provides a comparative analysis of LY344864, an early investigational selective 5-HT1F receptor agonist, against two prominent classes of novel migraine therapies: the "ditans" (selective 5-HT1F receptor agonists) and the "gepants" (small molecule calcitonin gene-related peptide (CGRP) receptor antagonists). While LY344864 showed promise in preclinical models, its clinical development for migraine appears to have been discontinued. In contrast, several ditans and gepants have received regulatory approval and are now integral to acute and preventive migraine treatment. This guide will objectively compare their mechanisms of action, performance based on available data, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Pathways
The primary targets for these migraine therapies are the serotonin (5-HT) and CGRP pathways, both pivotal in the propagation of migraine pain.
LY344864 and the Ditans: Targeting the 5-HT1F Receptor
LY344864 is a selective and potent agonist for the 5-HT1F receptor, with a binding affinity (Ki) of 6 nM.[1][2] Like the approved ditan, lasmiditan, its therapeutic rationale lies in activating 5-HT1F receptors on trigeminal neurons.[2][3] This activation is thought to inhibit the release of CGRP and other pro-inflammatory neuropeptides, thereby reducing trigeminal nerve activation and neurogenic inflammation without causing the vasoconstriction associated with triptans, which also target 5-HT1B/1D receptors.[2]
Gepants: Direct CGRP Receptor Antagonism
Gepants, such as rimegepant, ubrogepant, atogepant, and zavegepant, represent a different therapeutic strategy. They are small molecule antagonists of the CGRP receptor. During a migraine attack, CGRP levels are elevated, leading to vasodilation and pain transmission. By blocking the CGRP receptor, gepants directly inhibit the effects of CGRP, preventing the downstream signaling cascade that contributes to migraine pain and associated symptoms.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for LY344864 and a selection of approved novel migraine therapies. It is important to note the absence of clinical efficacy data for LY344864 in migraine, a key differentiator from the other compounds listed.
Table 1: Efficacy Data
| Compound | Class | Indication | Primary Efficacy Endpoint | Result | Placebo |
| LY344864 | 5-HT1F Agonist | Investigational | N/A (No clinical trial data for migraine found) | N/A | N/A |
| Lasmiditan | Ditan (5-HT1F Agonist) | Acute Migraine | 2-hour Pain Freedom (200 mg dose) | 38.8% | 21.3% |
| Rimegepant | Gepant (CGRP Antagonist) | Acute Migraine | 2-hour Pain Freedom (75 mg dose) | 21.2% | 10.9% |
| Rimegepant | Gepant (CGRP Antagonist) | Preventive Migraine | Mean Reduction in Monthly Migraine Days (MMDs) over weeks 9-12 (75 mg every other day) | -4.3 days | -3.5 days |
| Ubrogepant | Gepant (CGRP Antagonist) | Acute Migraine | 2-hour Pain Freedom (50 mg dose) | 19.2% | 11.8% |
| Atogepant | Gepant (CGRP Antagonist) | Preventive Migraine | Mean Reduction in MMDs over 12 weeks (60 mg once daily) | -4.2 days | -2.5 days |
| Zavegepant | Gepant (CGRP Antagonist) | Acute Migraine (Nasal Spray) | 2-hour Pain Freedom (10 mg dose) | 24% | 15% |
Table 2: Safety and Tolerability
| Compound | Common Adverse Events (Incidence > Placebo) |
| LY344864 | N/A (No clinical trial data for migraine found) |
| Lasmiditan | Dizziness, fatigue, paresthesia, somnolence, nausea. |
| Rimegepant | Nausea, somnolence, dry mouth. |
| Ubrogepant | Nausea, somnolence, dry mouth. |
| Atogepant | Constipation, nausea, fatigue. |
| Zavegepant | Taste disorders (dysgeusia), nausea, nasal discomfort, vomiting. |
Table 3: Pharmacokinetic Parameters
| Compound | Tmax (hours) | Half-life (hours) | Bioavailability | Primary Metabolism |
| LY344864 | N/A | N/A | N/A | N/A |
| Lasmiditan | ~1.8 | ~5.7 | ~40% | Non-CYP enzymes |
| Rimegepant | ~1.5 | ~11 (in healthy subjects) | N/A | Primarily CYP3A4, lesser extent CYP2C9 |
| Ubrogepant | ~1.5 | ~5-7 | N/A | Primarily CYP3A4 |
| Atogepant | ~1-2 | ~11 | ~60% | Primarily CYP3A4 |
| Zavegepant | ~0.5 (nasal spray) | ~6.55 | ~5% (nasal spray) | Primarily CYP3A4, lesser extent CYP2D6 |
Experimental Protocols
The evaluation of compounds like LY344864 and novel migraine therapies relies on a series of well-defined in vitro and in vivo experiments.
Key Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1F or CGRP receptor).
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-LY334370 for 5-HT1F) that is known to bind to the receptor, and varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Key Experiment 2: cAMP Functional Assay
Objective: To determine the functional activity of a test compound at a G-protein coupled receptor (GPCR) that signals through changes in intracellular cyclic adenosine monophosphate (cAMP) levels. 5-HT1F receptors are Gi-coupled (inhibit adenylyl cyclase), while CGRP receptors are Gs-coupled (stimulate adenylyl cyclase).
Methodology:
-
Cell Culture: Cells stably expressing the target receptor (e.g., 5-HT1F or CGRP receptor) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere.
-
Compound Addition:
-
For Gi-coupled receptors (e.g., 5-HT1F): Cells are first treated with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP production. Then, varying concentrations of the agonist test compound (e.g., LY344864) are added.
-
For Gs-coupled receptors (e.g., CGRP): Varying concentrations of the antagonist test compound (a gepant) are added, followed by a fixed concentration of the agonist (CGRP).
-
-
Incubation: The plates are incubated to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
For agonists: The cAMP levels are plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) can be determined.
-
For antagonists: The ability of the antagonist to inhibit the agonist-induced cAMP production is measured, and an IC50 value is determined.
-
Mandatory Visualization
Caption: Signaling pathways of 5-HT1F receptor agonists and CGRP receptor antagonists.
Caption: A typical in vitro screening workflow for migraine drug candidates.
References
Safety Operating Guide
Proper Disposal of LY 344864: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for LY 344864, a potent and selective 5-HT₁F receptor agonist. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this guide is based on established best practices for the disposal of bioactive research chemicals.
Waste Characterization and Hazard Assessment
The first and most critical step in proper chemical disposal is to characterize the waste. Based on general principles of laboratory safety and chemical waste management, this compound waste should be treated as hazardous. This is due to its biological activity and the potential for unforeseen environmental or health effects.
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be collected and disposed of as hazardous chemical waste. It is imperative not to dispose of this compound down the drain or in regular trash.
Key Waste Categories:
| Waste Stream | Description | Disposal Route |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and contaminated labware (e.g., pipette tips, centrifuge tubes). | Collect in a designated, properly labeled hazardous waste container for solids. |
| Liquid Waste | Solutions containing this compound, including stock solutions, experimental solutions, and rinsates from cleaning contaminated glassware. | Collect in a designated, properly labeled hazardous waste container for liquids. Segregate aqueous solutions from organic solvent solutions. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Collect in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
Keep solid, liquid, and sharps waste in separate, clearly marked containers.
-
If using organic solvents, segregate halogenated and non-halogenated solvent waste.
Step 2: Proper Containerization
-
Use only compatible, leak-proof containers for waste collection. The original container can be used if it is in good condition.
-
Ensure containers are securely capped when not in use to prevent spills or the release of vapors.
-
Do not overfill containers; a good rule of thumb is to fill to no more than 80% capacity.
Step 3: Accurate Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should include the full chemical name: "this compound" or "N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride."
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
Step 4: On-site Storage
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Ensure the storage area is secure and away from general laboratory traffic.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Disposal will be carried out by a licensed hazardous waste vendor, typically through high-temperature incineration.
Potential for Deactivation of Bioactive Compounds
For certain pharmaceutical wastes, deactivation prior to disposal can be an effective way to reduce hazards. One common method for the deactivation of a wide range of pharmaceuticals is adsorption onto activated carbon. While specific studies on the deactivation of this compound are not available, this method is known to be effective for many organic compounds.
Experimental Deactivation Protocol using Activated Carbon: This is a general procedure and should be validated for this compound before routine implementation.
-
Preparation: For aqueous solutions of this compound, add activated carbon to the solution in a designated waste container. A typical starting ratio is 10 parts activated carbon to 1 part of the compound by weight.
-
Agitation: Gently agitate the mixture periodically for at least 24 hours to ensure maximum adsorption.
-
Separation: Separate the activated carbon from the liquid. The liquid should be tested to confirm the removal of this compound before it is disposed of as non-hazardous waste (if permitted by institutional policy).
-
Disposal of Carbon: The activated carbon, now containing the adsorbed this compound, must be disposed of as solid hazardous waste.
Note: Always consult with your EHS office before attempting any deactivation procedure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always prioritize consulting your institution's specific chemical hygiene plan and EHS guidelines.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
